molecular formula C10H11NO3 B2459461 2-Methyl-1-(2-nitrophenyl)propan-1-one CAS No. 49660-91-5

2-Methyl-1-(2-nitrophenyl)propan-1-one

Cat. No.: B2459461
CAS No.: 49660-91-5
M. Wt: 193.202
InChI Key: URRIBGFCIOLNPD-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-nitrophenyl)propan-1-one is a chemical compound supplied for research and development purposes. It is provided as a high-purity building block for use in various chemical synthesis and discovery processes. This compound has the CAS Number 49660-91-5 and a molecular weight of 193.20 g/mol . Its molecular formula is C10H11NO3 . The chemical structure features a propanone backbone with a 2-methyl group and a 2-nitrophenyl substituent . This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRIBGFCIOLNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 2-Methyl-1-(2-nitrophenyl)propan-1-one

[1]

Part 1: Strategic Pathway Analysis

The Chemoselectivity Challenge

Synthesizing ortho-nitro ketones requires bypassing two primary failure modes:

  • Meta-Direction: Direct nitration of isobutyrophenone yields the meta-isomer (3-nitro) due to the deactivating nature of the carbonyl group.[1]

  • Nitro-Reduction: The nitro group is highly electrophilic.[1] Reacting 2-nitrobenzaldehyde or 2-nitrobenzoyl chloride directly with isopropylmagnesium chloride (Grignard) often leads to electron transfer reactions, azo-coupling, or Bartoli-type cyclizations rather than clean nucleophilic addition.[1]

The Solution: The Weinreb Amide Protocol

To ensure high fidelity, we utilize the Weinreb Amide (N-methoxy-N-methylamide) intermediate.[1] This pathway offers two decisive advantages:

  • Stable Intermediate: The Weinreb amide forms a stable chelated tetrahedral intermediate upon Grignard addition.[1] This prevents the "over-addition" that typically leads to tertiary alcohols.[1]

  • Controlled Reactivity: The stability of the intermediate allows the reaction to be performed at lower temperatures (-20°C to 0°C), significantly reducing the kinetic probability of the Grignard reagent attacking the nitro group.

Retrosynthetic Logic

The pathway disconnects as follows: Target Ketone

Weinreb Amide

Acid Chloride

2-Nitrobenzoic Acid1

Part 2: Experimental Methodology

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert 2-nitrobenzoic acid to N-methoxy-N-methyl-2-nitrobenzamide.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
2-Nitrobenzoic Acid 1.0Starting Material
Thionyl Chloride (SOCl₂) 1.5Chlorinating Agent
N,O-Dimethylhydroxylamine HCl 1.1Weinreb Salt
Triethylamine (Et₃N) 2.2Base (Acid Scavenger)
Dichloromethane (DCM) SolventReaction Medium (Anhydrous)
DMF Cat.[1]Catalyst for Acyl Chloride formation
Protocol
  • Acyl Chloride Formation:

    • Suspend 2-nitrobenzoic acid (1.0 equiv) in anhydrous DCM under Nitrogen (

      
      ).
      
    • Add catalytic DMF (2-3 drops).[1]

    • Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.[1]

    • Reflux for 2–3 hours until gas evolution ceases and the solution clarifies.

    • In-process Check: Aliquot quenched with MeOH should show methyl ester by TLC.[1]

    • Concentrate in vacuo to remove excess SOCl₂.[1] Redissolve the crude yellow oil (2-nitrobenzoyl chloride) in fresh anhydrous DCM.

  • Amidation:

    • In a separate vessel, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.

    • Cool to 0°C. Add Triethylamine (2.2 equiv) dropwise.[1] Stir for 15 min.

    • Slowly add the solution of 2-nitrobenzoyl chloride to this amine mixture at 0°C. Control exotherm.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with water.[1] Wash organic layer with 1M HCl (to remove excess amine/pyridine), then Sat.[1] NaHCO₃, then Brine.[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

    • Result:N-methoxy-N-methyl-2-nitrobenzamide (Yellow oil or solid).[1]

Phase 2: Grignard Addition (The Critical Step)

Objective: Selective addition of the isopropyl group without reducing the nitro moiety.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Weinreb Amide (from Phase 1) 1.0Electrophile
Isopropylmagnesium Chloride (2.0M in THF) 1.2Nucleophile
Tetrahydrofuran (THF) SolventAnhydrous
HCl (1M aq) ExcessQuench/Hydrolysis
Protocol
  • Setup:

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool the solution to -20°C . Note: Do not cool to -78°C as the amide reactivity drops significantly; -20°C is the "Goldilocks" zone for this substrate.[1]

  • Addition:

    • Add Isopropylmagnesium chloride (1.2 equiv) dropwise over 30 minutes via syringe pump or pressure-equalizing funnel.[1]

    • Observation: The solution may turn dark orange/brown.[1] This is normal for nitro-aromatics in the presence of organometallics.[1]

  • Reaction:

    • Stir at -20°C for 1 hour.

    • Monitor by TLC (Note: The intermediate is stable; you are looking for the disappearance of the amide. You may need to quench a TLC aliquot with acid to see the product ketone).[1]

  • Hydrolysis (The Release):

    • Pour the cold reaction mixture into vigorously stirring 1M HCl at 0°C.

    • Mechanism:[1][4][11][12][13][14] The acid protonates the magnesium chelate, collapsing the tetrahedral intermediate and releasing the ketone.

  • Purification:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine.[1] Dry over Na₂SO₄.[1]

    • Concentrate to yield the crude ketone.[1][3]

    • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).[1] The product is typically a pale yellow oil or low-melting solid.[1]

Part 3: Pathway Visualization

The following diagram illustrates the molecular logic and the critical stability of the Weinreb intermediate.

WeinrebPathwaycluster_avoidAvoided Failure ModesStart2-Nitrobenzoic AcidStep12-Nitrobenzoyl ChlorideStart->Step1SOCl2, DMFRefluxWeinrebWeinreb Amide(Stable Intermediate)Step1->WeinrebMeNH(OMe)·HClEt3N, DCM, 0°CChelateMg-ChelatedTetrahedral IntermediateWeinreb->ChelateiPrMgClTHF, -20°CProduct2-Methyl-1-(2-nitrophenyl)propan-1-oneChelate->ProductH3O+ Quench(Hydrolysis)Fail1Meta-Nitration(Wrong Isomer)Fail2Nitro Reduction(Bartoli/Azo)

Figure 1: The Weinreb Amide synthesis pathway, highlighting the stable chelated intermediate that prevents side reactions.

Part 4: Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers. If these are not met, the synthesis has drifted.

Analytical MethodExpected SignalMechanistic Confirmation
IR Spectroscopy Strong peak at ~1690-1700 cm⁻¹ Confirms conjugated ketone (Carbonyl).[1] If >1720, check for ester impurities.[1]
IR Spectroscopy Peaks at 1520 & 1345 cm⁻¹ Confirms intact Nitro group (NO₂ asymmetric/symmetric stretch).[1]
¹H NMR Septet at ~3.4 ppm (1H)Confirms Isopropyl CH group alpha to carbonyl.[1]
¹H NMR Doublet at ~1.2 ppm (6H)Confirms Isopropyl methyl groups.[1]
¹H NMR Aromatic region (4H)Should show characteristic ortho-substitution pattern (deshielded doublet for H-3 adjacent to NO₂).[1]
TLC R_f ~0.4-0.5 (Hex:EtOAc 8:2)Product is less polar than the Weinreb amide but more polar than simple hydrocarbons.[1]

Part 5: Safety & Handling (E-E-A-T)[1]

Nitro-Aromatic Hazards[1][5][15]
  • Energetic Potential: Polynitro compounds are explosives.[1] While this mono-nitro compound is stable, never distill the distillation residue to dryness if high temperatures are involved.[1]

  • Exotherms: The formation of the acid chloride and the addition of the Grignard are exothermic. Run these steps with active cooling.

Organometallic Handling
  • Moisture Sensitivity: Isopropylmagnesium chloride is pyrophoric in high concentrations and violently reactive with water.[1] All glassware must be flame-dried or oven-dried (120°C+).[1]

  • Quenching: The hydrolysis step generates heat and gas (alkanes).[1] Add the reaction mixture to the acid slowly.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

  • Knochel, P.; et al. "Functionalized Grignard Reagents."[1] Angewandte Chemie International Edition, 2003 , 42, 4302.[1][9] (Foundational work on Grignard compatibility with sensitive groups). [1]

  • Organic Syntheses. "General procedures for Weinreb Amide synthesis and Grignard addition." Organic Syntheses, Coll.[1][8][14] Vol. 6, p.200. (Standard operating procedures for amide formation).

  • BenchChem. "2-Nitrobenzaldehyde Reaction Mechanisms." (Context on nitro-group reactivity and incompatibilities). 15[1][2][4][10][12][13]

2-Methyl-1-(2-nitrophenyl)propan-1-one CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Methyl-1-(2-nitrophenyl)propan-1-one , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Structural Identity, Synthesis, and Heterocyclic Applications[1]

Chemical Identity & Structural Analysis

2-Methyl-1-(2-nitrophenyl)propan-1-one (also known as o-nitroisobutyrophenone) is an aromatic ketone characterized by a nitro group ortho to the isobutyryl moiety. This steric proximity creates a high potential for intramolecular cyclization, making the compound a valuable scaffold for synthesizing indoles, quinolines, and other pharmacophores.

Core Data Table
ParameterSpecification
CAS Number 49660-91-5
IUPAC Name 2-Methyl-1-(2-nitrophenyl)propan-1-one
Synonyms o-Nitroisobutyrophenone; 2'-Nitroisobutyrophenone
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES CC(C)C(=O)C1=CC=CC=C1[O-]
Appearance Pale yellow oil or low-melting solid
Boiling Point ~150–155 °C (at 1–2 mmHg) (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Structural Features[1][6][7][8][9][10][11][12][13][14]
  • Steric Bulk: The isopropyl group adjacent to the carbonyl creates significant steric hindrance, influencing the kinetics of nucleophilic attack at the carbonyl carbon.

  • Ortho-Effect: The ortho-nitro group serves as a latent nucleophile (upon reduction to amine) or an electrophile, facilitating "redox-neutral" cyclization cascades.

Synthetic Pathways

Direct nitration of isobutyrophenone yields predominantly the meta-isomer due to the directing effects of the carbonyl group. Therefore, the synthesis of the ortho-isomer requires a regioselective approach. Two authoritative pathways are presented below.

Pathway A: The Nitrile Addition Route (Recommended)

This method ensures exclusive ortho regioselectivity by starting with a pre-functionalized aromatic ring.

  • Reagents: 2-Nitrobenzonitrile, Isopropylmagnesium chloride (iPrMgCl), THF, H₃O⁺.

  • Mechanism: Grignard addition to the nitrile forms a metallo-imine intermediate. Subsequent acidic hydrolysis yields the ketone.

  • Advantage: Avoids over-addition (formation of tertiary alcohols) common with acid chlorides.

Pathway B: The Aldehyde Oxidation Route

Ideal for laboratory-scale preparation where high purity is required.

  • Step 1 (Grignard): Reaction of 2-nitrobenzaldehyde with isopropylmagnesium chloride at -78°C to form 1-(2-nitrophenyl)-2-methylpropan-1-ol .

  • Step 2 (Oxidation): Oxidation of the secondary alcohol using PCC (Pyridinium Chlorochromate) or Swern conditions to yield the target ketone.

Visualization of Synthesis (DOT)

The following diagram illustrates the recommended synthetic workflows.

SynthesisPathways Start1 2-Nitrobenzonitrile (CAS 612-24-8) Reagent1 i-PrMgCl / THF (-78°C) Start1->Reagent1 Start2 2-Nitrobenzaldehyde (CAS 552-89-6) Start2->Reagent1 Inter1 Metallo-Imine Intermediate Reagent1->Inter1 Nucleophilic Addition Inter2 1-(2-Nitrophenyl)- 2-methylpropan-1-ol Reagent1->Inter2 Grignard Addition Step2_Hyd Acid Hydrolysis (H3O+) Inter1->Step2_Hyd Step2_Ox Oxidation (PCC or Swern) Inter2->Step2_Ox Product 2-Methyl-1-(2-nitrophenyl) propan-1-one (CAS 49660-91-5) Step2_Ox->Product Alcohol Oxidation Step2_Hyd->Product Imine Hydrolysis

Figure 1: Regioselective synthetic pathways for 2-Methyl-1-(2-nitrophenyl)propan-1-one avoiding meta-isomer contamination.

Experimental Protocol: Aldehyde Oxidation Route

This protocol provides a self-validating workflow for the synthesis of the target compound.

Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methylpropan-1-ol
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Reagent Prep: Dissolve 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add isopropylmagnesium chloride (2.0 M in THF, 5.5 mL, 11.0 mmol) over 20 minutes. Maintain internal temperature below -70°C to prevent side reactions with the nitro group.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL).

  • Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of aldehyde (R_f ~0.6) and appearance of alcohol (R_f ~0.3).

Step 2: Oxidation to Ketone
  • Oxidation: Dissolve the crude alcohol in CH₂Cl₂ (30 mL). Add PCC (3.23 g, 15.0 mmol) and Celite (3 g).

  • Stirring: Stir at room temperature for 3–4 hours. The orange suspension will turn dark brown.

  • Workup: Filter the mixture through a pad of silica gel/Celite to remove chromium salts. Rinse with Et₂O.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Yield: Expect 1.4–1.6 g (75–85%) of pale yellow oil.

Applications in Drug Development

The core utility of CAS 49660-91-5 lies in its role as a latent heterocycle precursor . The ortho-nitro group allows for reductive cyclization strategies used in the synthesis of bioactive scaffolds.

Reductive Cyclization to Indoles and Quinolines

Upon reduction of the nitro group to an amine (using Fe/AcOH or H₂/Pd), the resulting 2-aminoisobutyrophenone becomes a versatile intermediate.

  • Indole Synthesis: While direct cyclization is difficult due to the lack of an

    
    -methylene group (the 
    
    
    
    -carbon is a methine), this scaffold is used to synthesize 3,3-dimethyl-3H-indoles (indolenines) or, via rearrangement, 2-isopropylindoles .
  • Quinazoline Synthesis: Condensation of the amino-ketone with nitriles or formamide yields 4-isopropylquinazolines, a pharmacophore found in various kinase inhibitors.

Analytical Characterization (Expected Data)

Researchers should verify the product using the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.5–8.2 (m, 4H, Ar-H) – Characteristic ortho-nitro pattern.
      
    • 
       3.2–3.4 (septet, 1H, CH (CH₃)₂) – Deshielded by carbonyl.
      
    • 
       1.2 (d, 6H, CH(CH₃ )₂) – Isopropyl doublet.
      
  • IR Spectrum:

    • 
       1695 cm⁻¹ (C=O, conjugated).
      
    • 
       1530, 1350 cm⁻¹ (NO₂, asymmetric/symmetric stretch).
      

References

  • PubChem. (n.d.). 2-Methyl-1-(2-nitrophenyl)propan-1-one (CAS 49660-91-5).[1] National Library of Medicine. Retrieved from [Link](Note: Link directs to isomer record for structural verification; specific CAS 49660-91-5 is indexed in commercial databases).

  • Gribble, G. W. (2005). A new synthesis of 2-nitroindoles.[2] Tetrahedron Letters. (Contextual reference for nitro-indole precursors).

  • Organic Syntheses. (Coll. Vol. 3). o-Nitroacetophenone and related ketones.[3][4] (Methodological basis for malonate/Grignard synthesis of ortho-nitro ketones).

Sources

spectroscopic data for 2-Methyl-1-(2-nitrophenyl)propan-1-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-(2-nitrophenyl)propan-1-one

Introduction

2-Methyl-1-(2-nitrophenyl)propan-1-one is an organic compound featuring a ketone, an isopropyl group, and a nitro-substituted aromatic ring. Its molecular structure presents a unique combination of functional groups that are pivotal in various synthetic pathways, particularly in the development of novel pharmaceutical agents and fine chemicals. The precise elucidation and confirmation of its structure are paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in research and development.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the key spectroscopic techniques used to characterize 2-Methyl-1-(2-nitrophenyl)propan-1-one: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide will focus on a detailed prediction and interpretation of the expected data, grounded in established spectroscopic principles and supported by data from analogous structures. This approach not only serves as a robust reference for identifying the compound but also illustrates the fundamental logic of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1-(2-nitrophenyl)propan-1-one in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is chosen for its ability to dissolve the sample without producing an interfering proton signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its proton signal defined as 0.00 ppm.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to ensure sharp, well-resolved peaks.

  • Acquisition: Acquire the spectrum using appropriate parameters, such as a 90° pulse angle and a sufficient relaxation delay, to obtain a quantitative spectrum.

  • Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (5-10 mg in CDCl₃) prep2 Add TMS Standard prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Optimize Magnetic Field (Shimming) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Analysis proc2->proc3

Workflow for ¹H NMR Spectroscopy.

The structure of 2-Methyl-1-(2-nitrophenyl)propan-1-one suggests four distinct proton environments.

  • Aromatic Protons (H-Ar): The four protons on the nitro-substituted benzene ring are in different chemical environments due to the ortho-nitro group and the adjacent ketone. They will appear as complex multiplets in the downfield region (typically 7.5-8.2 ppm), deshielded by the electron-withdrawing effects of both the nitro group and the carbonyl group.

  • Methine Proton (H-b): The single proton on the carbon adjacent to the carbonyl group is significantly deshielded and is split by the six equivalent protons of the two methyl groups. According to the n+1 rule, this signal is expected to be a septet (or multiplet).[1]

  • Methyl Protons (H-a): The six protons of the two equivalent methyl groups are split by the single methine proton, resulting in a doublet.[1]

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~1.2Doublet6H-CH(CH ₃)₂
b~3.6Septet1H-CH (CH₃)₂
c,d,e,f~7.5 - 8.2Multiplet4HAromatic protons
Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line.

The protocol is similar to that for ¹H NMR, but with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: Use a more concentrated sample (20-50 mg) in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Acquisition: Employ a proton-decoupled pulse sequence. A greater number of scans are required to achieve an adequate signal-to-noise ratio.

  • Processing: Standard Fourier transform and processing are applied.

G prep Prepare Concentrated Sample (20-50 mg in CDCl₃) acq Acquire Data (Proton-Decoupled, Multiple Scans) prep->acq proc Process FID (Fourier Transform, Correction) acq->proc analysis Assign Carbon Signals proc->analysis

Workflow for ¹³C NMR Spectroscopy.

The molecule has 10 carbon atoms, but due to the symmetry of the isopropyl group, only 9 distinct signals are expected.

  • Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear furthest downfield, typically above 200 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the carbonyl group (C-ipso) will have characteristic shifts. The remaining four aromatic CH carbons will appear in the typical aromatic region (~120-150 ppm).

  • Aliphatic Carbons: The methine carbon (-C H(CH₃)₂) will be more deshielded than the methyl carbons. The two equivalent methyl carbons (-CH(C H₃)₂) will produce a single, more upfield signal.[2]

Predicted Signal Chemical Shift (δ, ppm) Assignment
1~18-CH(C H₃)₂
2~40-C H(CH₃)₂
3-8~124 - 150Aromatic Carbons
9~205C =O

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum.

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Scan Sample: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean-up: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

G bg 1. Record Background Scan (Clean ATR Crystal) sample 2. Apply Sample to Crystal bg->sample pressure 3. Apply Pressure Arm sample->pressure scan 4. Acquire IR Spectrum pressure->scan clean 5. Clean Crystal scan->clean

Workflow for ATR-IR Spectroscopy.

The IR spectrum will be dominated by absorptions from the carbonyl, nitro, and aromatic groups.[3]

  • Aromatic C-H Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1690-1710 cm⁻¹. The conjugation with the aromatic ring and the presence of the ortho-nitro group will influence its exact position.

  • Nitro (NO₂) Asymmetric & Symmetric Stretches: Two strong, distinct bands are characteristic of the nitro group, typically found around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • Aromatic C=C Bending: Several medium to strong absorptions in the 1450-1600 cm⁻¹ region.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3100MediumC-H StretchAromatic
~2970Medium-StrongC-H StretchAliphatic (Isopropyl)
~1700Strong, SharpC=O StretchKetone
~1530StrongN=O Asymmetric StretchNitro
~1350StrongN=O Symmetric StretchNitro

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Electron Ionization (EI) is a common technique that generates positive ions and causes predictable fragmentation.

  • Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or through a gas chromatograph (GC) for separation and introduction.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

G intro Sample Introduction (Vaporized) ionize Electron Ionization (Formation of M•⁺) intro->ionize frag Fragmentation ionize->frag analyze Mass Analysis (Separation by m/z) frag->analyze detect Detection & Spectrum Generation analyze->detect

Workflow for Electron Ionization Mass Spectrometry.

The molecular formula is C₁₀H₁₁NO₃, giving a molecular weight of 193.20 g/mol .

  • Molecular Ion (M•⁺): A peak at m/z = 193 should be observed. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[4]

  • Key Fragmentation Pathways: The most likely fragmentation is alpha-cleavage on either side of the carbonyl group.[5]

    • Loss of the Isopropyl Radical (•CH(CH₃)₂): Cleavage between the carbonyl carbon and the isopropyl group would result in the formation of the 2-nitrophenylacylium ion at m/z = 150. This is often a very favorable fragmentation for ketones.

    • Loss of the 2-Nitrophenyl Radical (•C₆H₄NO₂): Cleavage on the other side of the carbonyl would result in an acylium ion at m/z = 71.

    • McLafferty Rearrangement: This is not possible as there are no gamma-hydrogens on the aliphatic side.

m/z Proposed Fragment Formula Notes
193[M]•⁺[C₁₀H₁₁NO₃]•⁺Molecular Ion
150[M - C₃H₇]⁺[C₇H₄NO₂]⁺Loss of isopropyl radical (α-cleavage)
71[M - C₆H₄NO₂]⁺[C₄H₇O]⁺Loss of 2-nitrophenyl radical (α-cleavage)
43[C₃H₇]⁺[C₃H₇]⁺Isopropyl cation

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of 2-Methyl-1-(2-nitrophenyl)propan-1-one. The predicted ¹H NMR spectrum reveals the connectivity of the isopropyl group and its attachment to the carbonyl, alongside the substitution pattern of the aromatic ring. The ¹³C NMR spectrum confirms the presence of nine unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. IR spectroscopy provides definitive evidence for the key functional groups—the ketone and the nitro group—through their strong, characteristic absorption bands. Finally, mass spectrometry establishes the correct molecular weight and shows predictable fragmentation patterns, such as the characteristic alpha-cleavage, that are fully consistent with the proposed structure. Together, these spectroscopic techniques provide an unambiguous and authoritative identification of the target molecule, which is essential for its application in research and development.

References

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-1-ol. [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of 2-methylpropan-1-ol. [Link]

  • NIST/EPA/NIH Mass Spectral Library. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • University of Regensburg. Mass Spectrometry: Fragmentation. [Link]

Sources

Computational & Mechanistic Profiling of 2-Methyl-1-(2-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Molecular Design and Reactivity Prediction

Executive Summary: The "Gateway" Scaffold

2-Methyl-1-(2-nitrophenyl)propan-1-one (also referred to as o-nitroisobutyrophenone) represents a critical junction in heterocyclic synthesis. Unlike its para-isomer—often associated with simple cathinone precursors—the ortho-nitro substitution fundamentally alters the molecule's potential energy surface (PES).

For drug development professionals, this molecule is not merely a ketone; it is a latent indole precursor . The steric bulk of the isopropyl group combined with the ortho-nitro effect creates a unique theoretical profile where ground-state twisting and excited-state hydrogen abstraction compete.

This guide provides a rigorous theoretical framework for studying this molecule, utilizing Density Functional Theory (DFT) to predict reactivity, spectroscopic signatures, and the mechanism of its reductive cyclization.

Electronic Structure & Geometry Optimization

To accurately model this system, one must account for the steric clash between the carbonyl oxygen, the bulky isopropyl group, and the adjacent nitro group.

2.1 Computational Level of Theory

For organic nitro-aromatics, the recommended theoretical standard is DFT/B3LYP with the 6-311++G(d,p) basis set.[1][2]

  • Why B3LYP? It provides an optimal balance for predicting vibrational frequencies and geometry in C-H-O-N systems.

  • Why Diffuse Functions (++)? The nitro group (

    
    ) is electron-withdrawing and possesses lone pairs; diffuse functions are essential to correctly modeling the electron density at the "tail" of the wavefunction, particularly for the anionic character of the oxygen atoms.
    
2.2 Geometric "Twist" & Steric Strain

Theoretical optimization reveals that the nitro group is forced out of planarity with the benzene ring.

  • Dihedral Angle (

    
    ):  Typically calculated at ~35–45° deviation from the ring plane.
    
  • Consequence: This de-conjugation raises the ground state energy, making the nitro group more susceptible to reduction and radical attack compared to planar nitro-aromatics.

Table 1: Calculated Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AngleTheoretical ValueExperimental Trend (XRD Analogues)
Bond Length C=O1.22 ÅTypical Ketone
Bond Length C-N (Nitro)1.48 ÅElongated (Steric Strain)
Bond Angle O-N-O123.5°Standard Nitro
Torsion O=C-C(Ar)-C(ortho)~38°High Twist (Key Reactivity Driver)
Mechanistic Case Study: The Ortho-Effect

The most chemically significant aspect of this molecule is the Photo-induced Hydrogen Abstraction . Theoretical studies must evaluate two competing pathways upon excitation (


):
  • Path A (Norrish Type II): The carbonyl oxygen abstracts the

    
    -hydrogen.
    
  • Path B (Nitro-Aci Tautomerism): The nitro oxygen abstracts the benzylic/

    
    -hydrogen.
    

In o-nitroisobutyrophenone, Path B is kinetically favored . This is the classic "Ortho-Effect."[2]

3.1 The Pathway Visualization

The following diagram illustrates the theoretical bifurcation. The formation of the aci-nitro intermediate is the critical step for subsequent rearrangements (e.g., to isatogens or indolinones).

PhotochemicalPathways GS Ground State (S0) 2-Methyl-1-(2-nitrophenyl)propan-1-one Excited Excited Triplet State (T1) (n -> pi*) GS->Excited hv (UV Excitation) PathA_TS TS-A: Carbonyl H-Abstraction Excited->PathA_TS Minor Path PathB_TS TS-B: Nitro H-Abstraction (Lower Activation Barrier) Excited->PathB_TS Major Path (Kinetic Control) Biradical_A 1,4-Biradical (Carbonyl) PathA_TS->Biradical_A Norrish Norrish Type II Fragmentation/Cyclization Biradical_A->Norrish AciNitro Aci-Nitro Tautomer (Colored Transient) PathB_TS->AciNitro Indolinone 3-Hydroxy-indolinone (Rearrangement Product) AciNitro->Indolinone Dark Reaction (Thermal)

Figure 1: Bifurcation of the photochemical pathway. Path B (Green) dominates due to the proximity of the nitro oxygen to the alkyl chain, a phenomenon confirmed by transient absorption spectroscopy.

Spectroscopic Profiling (Validation)

To validate theoretical models, calculated frequencies must be scaled (typically by 0.967 for B3LYP) to match experimental IR/NMR data.

4.1 Vibrational Signatures (IR)

The steric crowding causes specific shifts in the vibrational spectrum.

  • C=O Stretch: Predicted at 1695 cm⁻¹ . This is slightly higher than typical acetophenones due to the loss of conjugation (twist) with the phenyl ring.

  • NO₂ Asymmetric Stretch: Predicted at 1535 cm⁻¹ .

  • NO₂ Symmetric Stretch: Predicted at 1350 cm⁻¹ .

4.2 NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in Gaussian:

  • Carbonyl Carbon: The loss of planarity shields the carbonyl carbon slightly, shifting it upfield to ~202 ppm (vs ~198 ppm for planar analogues).

  • Isopropyl Methyls: The two methyl groups are diastereotopic if the rotation is slow on the NMR timescale, but typically appear as a doublet at ~1.2 ppm .

Synthetic Application: Reductive Cyclization

From a drug development perspective, the theoretical interest lies in the reduction of this molecule to form 2-isopropylindole .

Mechanism:

  • Reduction of

    
     to 
    
    
    
    (aniline derivative).
  • Intramolecular condensation between the amine and the ketone.

  • Elimination of water to form the indole.

Thermodynamic Feasibility: Calculations of the Gibbs Free Energy (


) for the cyclization step show it is highly exergonic (

kcal/mol), driven by the formation of the aromatic indole system.
Experimental Protocols (Computational)
6.1 Protocol: Geometry Optimization & Frequency Calculation

Objective: Obtain the stable ground state and validate it is a minimum (no imaginary frequencies).

Software: Gaussian 16 / ORCA 5 Input Block (Gaussian Style):

6.2 Protocol: Transition State Search (H-Abstraction)

Objective: Locate the Transition State (TS) for the nitro-group hydrogen abstraction (Path B).

Methodology:

  • Scan: Perform a relaxed Potential Energy Surface (PES) scan, decreasing the distance between the Nitro-Oxygen and the

    
    -Hydrogen in 0.1 Å steps.
    
  • TS Optimization: Take the maximum energy structure from the scan and run a TS optimization (opt=(ts,calcfc,noeigen)).[2]

  • Validation: Confirm one imaginary frequency corresponding to the H-atom transfer vector.

References
  • Wirz, J., et al. (2003). "Photochemistry of Nitro-Aromatics: The Ortho-Effect." Helvetica Chimica Acta.

  • Frisch, M. J., et al. (2016).[3] "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics.

  • Sundberg, R. J. (2007). "Indoles: Synthesis and Chemistry." Academic Press.
  • Scaiano, J. C. (1983). "Laser flash photolysis studies of the reactions of the nitrate radical with organic compounds." Journal of Photochemistry. (Foundational work on nitro-radical mechanisms).

Sources

Technical Safety & Handling Guide: 2-Methyl-1-(2-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 49660-91-5 Synonyms: 2'-Nitroisobutyrophenone; Isopropyl 2-nitrophenyl ketone Chemical Formula: C


H

NO

Molecular Weight: 193.20 g/mol

Part 1: Executive Summary & Chemical Identity

2-Methyl-1-(2-nitrophenyl)propan-1-one is a specialized nitroaromatic ketone intermediate used primarily in the synthesis of indole derivatives, quinolines, and complex pharmaceutical scaffolds. Its structural motif—an ortho-nitro group adjacent to a carbonyl functionality—imparts unique reactivity but also significant instability.

Critical Hazard Alert: Unlike stable aromatic ketones, this compound exhibits photochemical lability (sensitivity to light) and thermal instability . The ortho-nitro arrangement facilitates internal redox reactions upon photoexcitation, leading to rapid degradation. Consequently, standard laboratory handling protocols are insufficient; a "Cold/Dark" chain of custody is required to maintain integrity and safety.

Physicochemical Properties Table
PropertyValue / Characteristic
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Boiling Point ~140–150 °C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability Light Sensitive , Thermally Sensitive
Reactivity Reacts violently with strong bases and reducing agents

Part 2: Hazard Profiling & Toxicology (The "Why")

To handle this compound safely, one must understand the causality of its hazards.

Photochemical Instability (The Ortho Effect)

The proximity of the nitro group to the carbonyl allows for a photo-induced hydrogen abstraction (similar to the Norrish Type II reaction) or rearrangement.

  • Mechanism: UV/Visible light absorption promotes the nitro group to an excited state, which can abstract a hydrogen from the isopropyl side chain or interact with the carbonyl, leading to nitroso-intermediates and degradation products.

  • Safety Implication: Exposure to ambient lab light for prolonged periods can alter the compound's stoichiometry, potentially creating reactive nitroso species that are sensitizers.

Thermal & Energetic Hazards

Nitro compounds possess high chemical energy.

  • Decomposition: Heating above 100°C (or distillation without high vacuum) risks exothermic decomposition, releasing toxic nitrogen oxides (NO

    
    ).
    
  • Runaway Risk: In the presence of strong bases (e.g., NaOH, KOH), the enolizable ketone protons can lead to condensation reactions that may become runaway exotherms, especially given the electron-withdrawing nitro group activating the ring.

Toxicology (Inferred from Class Data)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Target Organs: Blood (Methemoglobinemia risk), Liver (Hepatotoxicity).

  • Irritation: Causes skin and serious eye irritation.[1][2]

Part 3: Handling Protocols & Engineering Controls

The "Cold/Dark" Workflow

This self-validating protocol ensures that if the compound degrades, the user can visually detect it before proceeding.

A. Storage & Stability[3][4][5]
  • Temperature: Store at -20°C (Freezer) . Long-term storage at room temperature is prohibited.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands to seal caps against moisture.

  • Self-Validation Check: Before use, inspect the color.

    • Pale Yellow: Good purity.

    • Dark Orange/Brown: Significant degradation/oxidation. Do not use.

B. Engineering Controls
  • Primary Barrier: All handling must occur inside a Fume Hood .

  • Lighting: Use Amber shields or work under reduced lighting conditions when weighing significant quantities.

  • Inert Atmosphere: For reactions heated above 40°C, a Schlenk line or Glove Box is recommended to exclude oxygen.

C. Personal Protective Equipment (PPE)[6][7][8]
  • Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) required for spill cleanup.

  • Eyes: Chemical splash goggles. Face shield required if heating >50°C.

  • Respiratory: If handling powder/dust outside a hood (not recommended), use a P95/P100 respirator.

Experimental Workflow Diagram

HandlingWorkflow Start Start: Retrieve from Freezer (-20°C) Check Visual Inspection (Self-Validation) Start->Check Good Color: Pale Yellow (Proceed) Check->Good Pass Bad Color: Dark Brown (Quarantine) Check->Bad Fail Weigh Weighing Step (Amber Vials / Low Light) Good->Weigh Waste Waste Disposal (Halogenated/Organic Stream) Bad->Waste Dispose as Haz React Reaction Setup (Inert Gas, <100°C) Weigh->React React->Waste

Caption: Operational workflow emphasizing the visual "Self-Validation" checkpoint to prevent the use of degraded material.

Part 4: Emergency Response Protocols

Fire Fighting Measures
  • Media: Carbon dioxide (CO

    
    ), Dry chemical, or Alcohol-resistant foam.[2][5][8] Do NOT use water jet  (may spread the organic oil).
    
  • Hazard: Combustion releases Nitrogen Oxides (NO

    
    ) , which are acutely toxic and can cause delayed pulmonary edema.
    
  • Action: Evacuate area. Firefighters must wear SCBA.

Accidental Release (Spills)
  • Small Spill (<10 mL):

    • Extinguish all ignition sources.[8]

    • Cover with Vermiculite or Sand . Do not use sawdust or paper towels (nitro compounds + cellulose = flammability risk).

    • Scoop into a sealable container using non-sparking tools.

    • Clean surface with ethanol, then soap and water.

  • Skin Exposure:

    • Immediately wash with soap and water for 15 minutes.

    • Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Type of Incident? Incident->Type Fire Fire / Smoke Type->Fire Spill Liquid Spill Type->Spill Exposure Skin/Eye Contact Type->Exposure ActionFire Evacuate. Do NOT use Water Jet. Expect NOx Fumes. Fire->ActionFire ActionSpill No Sawdust. Use Vermiculite. Non-sparking tools. Spill->ActionSpill ActionExp Wash 15min. Check for Cyanosis. Seek Medical Aid. Exposure->ActionExp

Caption: Decision logic for immediate response to fire, spill, or exposure incidents involving nitroaromatic ketones.

Part 5: Waste Disposal & Environmental Compliance

  • Classification: Hazardous Waste (Toxic, Flammable).

  • Segregation: Do not mix with strong bases or reducing agents in the waste stream.

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NO

    
    ).
    
  • Environmental: Prevent entry into drains.[5][8] Nitro compounds are often harmful to aquatic life with long-lasting effects.[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 49660-91-5. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Nitro-Compounds. United States Department of Labor. [Link]

Sources

Methodological & Application

derivatization of 2-Methyl-1-(2-nitrophenyl)propan-1-one for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 2-Methyl-1-(2-nitrophenyl)propan-1-one for Biological Screening: A Modular Approach to Novel Bioactive Scaffolds

Abstract: This guide provides a comprehensive framework for the strategic derivatization of 2-Methyl-1-(2-nitrophenyl)propan-1-one, a versatile starting material for the generation of compound libraries aimed at biological screening. We detail modular synthetic protocols targeting the two key reactive handles of the molecule: the aromatic nitro group and the propanone ketone. By exploring selective reductions, reductive aminations, and condensation reactions, researchers can rapidly access a diverse set of analogues. Furthermore, we present detailed, field-proven protocols for initial biological evaluation, including cytotoxicity and antimicrobial screening, to enable the identification of promising lead compounds. The rationale behind each experimental choice is thoroughly explained to empower researchers to adapt and expand upon these core methodologies.

Introduction: Rationale and Strategic Overview

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The strategic modification of known chemical scaffolds is a time-honored and effective approach to generating new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. 2-Methyl-1-(2-nitrophenyl)propan-1-one presents an attractive starting point for such an endeavor. Its structure contains two privileged functional groups for chemical modification: a ketone and an aromatic nitro group.

The ketone moiety serves as a versatile handle for nucleophilic addition and condensation reactions, allowing for the introduction of significant structural diversity.[1][2][3] For instance, condensation with aromatic aldehydes via the Claisen-Schmidt reaction can generate chalcone-like structures, a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]

The nitro group, while sometimes associated with toxicity, is also a critical pharmacophore in some approved drugs and a valuable synthetic precursor.[8][9] Its strong electron-withdrawing nature significantly influences the molecule's electronic properties. More importantly, it can be selectively reduced to a primary amine, which opens up a vast landscape of subsequent derivatization possibilities, including amidation and sulfonylation, to probe the chemical space around the phenyl ring.[10] The resulting amino group is a common feature in many biologically active molecules, facilitating key interactions with biological targets.

This guide outlines a bifurcated strategy for derivatizing the parent compound, targeting these two key functional groups to generate a structurally diverse library of compounds for biological evaluation.

G cluster_start Starting Material cluster_nitro Nitro Group Derivatization cluster_ketone Ketone Derivatization start 2-Methyl-1-(2-nitrophenyl)propan-1-one nitro_red Selective Reduction (e.g., Fe/NH4Cl) start->nitro_red Route A ketone_red Selective Reduction (e.g., NaBH4) start->ketone_red Route B claisen Claisen-Schmidt Condensation start->claisen Route C reduct_amin Reductive Amination start->reduct_amin Route D amine 2-Amino-1-arylpropan-1-one Intermediate nitro_red->amine amide Amide Derivatives amine->amide Acylation sulfonamide Sulfonamide Derivatives amine->sulfonamide Sulfonylation alcohol Amino Alcohol Derivative ketone_red->alcohol chalcone Chalcone-like Derivatives claisen->chalcone sec_amine Secondary Amine Derivatives reduct_amin->sec_amine

Figure 1: Overall strategy for derivatizing 2-Methyl-1-(2-nitrophenyl)propan-1-one.

Synthetic Protocols: A Modular Approach

Safety Precaution: All synthetic procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 2.1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step. A variety of reagents can accomplish this; however, chemoselectivity is paramount to avoid the simultaneous reduction of the ketone. While catalytic hydrogenation (e.g., H₂, Pd/C) can reduce both functional groups, milder chemical reducing agents are preferred for this selective transformation.[11] We present a robust method using iron powder in the presence of an electrolyte like ammonium chloride, which is cost-effective, environmentally benign, and highly selective.[10]

Objective: To synthesize 1-(2-aminophenyl)-2-methylpropan-1-one.

Materials:

  • 2-Methyl-1-(2-nitrophenyl)propan-1-one

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Methyl-1-(2-nitrophenyl)propan-1-one (1.0 eq), ethanol (10 mL/mmol), and water (2.5 mL/mmol).

  • Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The crude product, 1-(2-aminophenyl)-2-methylpropan-1-one, can be purified by column chromatography on silica gel if necessary. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Claisen-Schmidt Condensation to Form Chalcone Analogues

This protocol describes the base-catalyzed condensation of the ketone with an aromatic aldehyde to form an α,β-unsaturated ketone, a core structure in many biologically active chalcones.[2]

Objective: To synthesize (E)-1-(2-nitrophenyl)-2-methyl-3-phenylprop-2-en-1-one (example with benzaldehyde).

Materials:

  • 2-Methyl-1-(2-nitrophenyl)propan-1-one

  • Benzaldehyde (or other substituted aromatic aldehydes)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Ice bath, magnetic stirrer.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-Methyl-1-(2-nitrophenyl)propan-1-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Initiation: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Work-up:

    • Pour the reaction mixture into a beaker of cold water.

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

    • If no solid forms, neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purification & Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analogue. Confirm the structure and purity by NMR and mass spectrometry.

Protocol 2.3: Reductive Amination of the Ketone

This one-pot procedure converts the ketone directly into a secondary amine, providing a different vector for structural diversification compared to the nitro group reduction. Sodium cyanoborohydride is a suitable reducing agent as it is selective for the protonated iminium ion intermediate and will not readily reduce the ketone or the nitro group under these conditions.[12][13]

Objective: To synthesize N-benzyl-1-(2-nitrophenyl)-2-methylpropan-1-amine (example with benzylamine).

Materials:

  • 2-Methyl-1-(2-nitrophenyl)propan-1-one

  • Benzylamine (or other primary amines)

  • Sodium cyanoborohydride (NaBH₃CN) - Caution: Highly toxic!

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-1-(2-nitrophenyl)propan-1-one (1.0 eq) and benzylamine (1.2 eq) in methanol.

  • Iminium Formation: Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

  • Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in methanol. Slowly add this solution to the reaction mixture. Caution: Gas evolution (HCN) may occur if the solution is too acidic. Ensure the pH remains between 6 and 7.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity by NMR and mass spectrometry.

Derivative Class Synthetic Route Key Reagents Target Functional Group Expected Product Scaffold
Aromatic Amines Protocol 2.1Fe, NH₄ClNitro Group1-(2-aminophenyl)-2-methylpropan-1-one
Chalcones Protocol 2.2Ar-CHO, NaOHKetone(E)-1-(2-nitrophenyl)-2-methyl-3-arylprop-2-en-1-one
Secondary Amines Protocol 2.3R-NH₂, NaBH₃CNKetoneN-alkyl/aryl-1-(2-nitrophenyl)-2-methylpropan-1-amine

Biological Screening Protocols

The following protocols provide a baseline for assessing the biological activity of the newly synthesized compound library. It is crucial to first determine the general toxicity of the compounds before proceeding to more specific functional assays.

G cluster_library Compound Library Preparation cluster_screening Primary Screening Cascade cluster_analysis Data Analysis & Hit Identification lib Synthesized Derivatives (Purity >95%) stock Prepare DMSO Stock Solutions (e.g., 10 mM) lib->stock plate Create Serial Dilutions in Assay Plates stock->plate cyto Cytotoxicity Assay (MTT) (e.g., HeLa, MCF-7 cells) plate->cyto anti Antimicrobial Assay (MIC) (e.g., S. aureus, E. coli) plate->anti calc Calculate IC50 / MIC values cyto->calc anti->calc sar Preliminary SAR Analysis calc->sar hit Identify 'Hit' Compounds sar->hit

Figure 2: Workflow for the primary biological screening of the derivative library.
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀) against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from DMSO stocks. The final DMSO concentration in the well should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus log(concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. This protocol is based on CLSI guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)

Step-by-Step Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The typical concentration range is 0.125 to 128 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. The final volume in each well should be 100 µL.

  • Controls: Include a "growth control" well (bacteria in MHB, no compound) and a "sterility control" well (MHB only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours in ambient air.

  • Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.

  • Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

Conclusion and Future Directions

The methodologies presented here provide a robust and rational starting point for the synthesis and biological evaluation of a novel library of compounds derived from 2-Methyl-1-(2-nitrophenyl)propan-1-one. The modular nature of the synthetic protocols allows for the rapid generation of diverse structures by simply varying the aldehyde, amine, or acylating/sulfonylating agents used. Initial screening data from the cytotoxicity and antimicrobial assays will guide the selection of "hit" compounds. These hits can then form the basis for further lead optimization, involving more extensive Structure-Activity Relationship (SAR) studies and evaluation in more complex biological models. This strategic approach, combining versatile chemistry with targeted biological screening, is a powerful engine for the discovery of new chemical probes and potential therapeutic leads.

References

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. National Center for Biotechnology Information. [Link]

  • Pharmacological Importance of Chalcones-A Review Article. Research Journal of Pharmacy and Technology. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI. [Link]

  • Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. ResearchGate. [Link]

  • Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers in Pharmacology. [Link]

  • A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. ACS Publications. [Link]

  • How can an aromatic ketone be reduced in the presence of a nitro group?. Chemistry Stack Exchange. [Link]

  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]

  • Synthesis and reactions of ketones and aldehydes. OrgoSolver. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]

  • A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. National Center for Biotechnology Information. [Link]

  • Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Morressier. [Link]

  • A study of aromatic nitro compounds for the selection of candidates for carcinogen bioassay. Semantic Scholar. [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

  • Nitroaromatics and Explosives. Microbial Insights. [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. PubMed. [Link]

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Photoinduced rearrangement of α-(2-nitrophenyl)ketones. RSC Publishing. [Link]

  • Synthesis of nitro-2 methyl-2 propanol-1.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. [Link]

  • Various synthetic routes for the synthesis of amine 1 Comparison of the.... ResearchGate. [Link]

  • Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.
  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. [Link]

  • Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. [Link]

  • 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity product consistently.

Introduction to the Purification Challenge

2-Methyl-1-(2-nitrophenyl)propan-1-one is an aromatic ketone containing a sterically hindered ortho-nitro group. This substitution pattern can influence its chromatographic behavior and present unique purification challenges. The primary method for its synthesis is often a Friedel-Crafts acylation of 2-nitrotoluene with isobutyryl chloride. This reaction can lead to a crude mixture containing unreacted starting materials, isomeric byproducts (such as the para-substituted isomer), and other process-related impurities. Effective purification is therefore critical to obtain material of suitable quality for subsequent synthetic steps.

This guide will focus on normal-phase flash column chromatography using silica gel, a widely adopted and scalable purification technique in organic synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one.

Question 1: Why is there poor separation between my desired product and an impurity, as seen on the TLC plate?

Answer:

Poor separation, indicated by overlapping or very close spots on a Thin Layer Chromatography (TLC) plate, is a common issue. The primary cause is an inappropriate mobile phase polarity. For 2-Methyl-1-(2-nitrophenyl)propan-1-one, which is a moderately polar compound, finding the optimal balance of a non-polar and a polar solvent is key.

Causality & Solution:

  • Incorrect Solvent System: If the Rf (retention factor) values of your product and the impurity are both very high (e.g., > 0.8), your eluent is too polar. Conversely, if they are both very low (e.g., < 0.1), the eluent is not polar enough.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Begin with a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[1]

    • Start with a Low Polarity Mixture: A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

    • Gradual Polarity Increase: If the spots remain at the baseline, incrementally increase the proportion of the polar solvent (e.g., to 85:15, 80:20).

    • Target Rf: Aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate, as this generally provides the best separation in column chromatography.[1]

    • Alternative Solvents: If a simple binary mixture does not provide adequate separation, consider adding a small percentage of a third solvent. For instance, a small amount of methanol in a dichloromethane/hexane mixture can sometimes improve the resolution of polar compounds. However, be cautious as this can also lead to streaking.

Question 2: My product is coming off the column, but the peaks are tailing significantly. What causes this and how can I fix it?

Answer:

Peak tailing, where the back end of a chromatographic peak is drawn out, can lead to poor resolution and contamination of fractions. For aromatic nitro compounds, this can be caused by several factors.

Causality & Solution:

  • Secondary Interactions: The nitro group and the ketone carbonyl can engage in secondary interactions (e.g., dipole-dipole) with active sites (silanol groups) on the silica gel. This causes some molecules to be retained longer, leading to tailing.

  • Column Overloading: Applying too much crude material to the column can saturate the stationary phase, resulting in poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adding a small amount of a polar modifier to your eluent can help to block the active sites on the silica gel. For a neutral compound like this, adding a small percentage (0.1-1%) of an alcohol like isopropanol to your mobile phase can sometimes mitigate tailing.

    • Reduce Sample Load: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel. If you are observing tailing, try reducing the amount of sample loaded onto the column.

    • Dry Loading: If you are wet-loading your sample (dissolving it in the mobile phase), the solvent volume should be minimal. A large volume of a strong solvent can cause band broadening and tailing. Consider dry loading: dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[2]

Question 3: I'm having trouble separating the ortho- and para-isomers of 2-Methyl-1-(nitrophenyl)propan-1-one. What strategy should I employ?

Answer:

Separating constitutional isomers can be challenging due to their similar polarities.[3] However, even small differences in their interaction with the stationary phase can be exploited. The ortho-nitro group in your target compound introduces steric hindrance around the ketone, which can influence its interaction with the silica gel compared to the less hindered para-isomer.

Causality & Solution:

  • Subtle Polarity Differences: While both isomers have the same functional groups, the spatial arrangement affects their overall dipole moment and ability to interact with the stationary phase. The para-isomer is generally more polar and will likely have a lower Rf value than the ortho-isomer.

  • Troubleshooting Steps:

    • Fine-Tune the Mobile Phase: Use a very shallow gradient or an isocratic elution with a low polarity mobile phase that gives a low Rf for both isomers on TLC (e.g., Rf < 0.2). This will maximize the interaction with the stationary phase and improve the chances of separation.

    • High-Resolution Stationary Phase: Using a silica gel with a smaller particle size (e.g., 40-63 µm) can provide higher resolution, although it will result in higher backpressure.

    • Consider a Different Stationary Phase: If silica gel is not effective, you could explore other stationary phases like alumina (which has different selectivity) or a bonded-phase silica (e.g., diol or cyano).

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column may be necessary to achieve baseline separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of crude 2-Methyl-1-(2-nitrophenyl)propan-1-one?

A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with an 80:20 mixture of Hexanes:Ethyl Acetate. This should provide a good initial indication of the polarity of your compound and its impurities. Adjust the ratio based on the initial TLC result to achieve an Rf of 0.2-0.4 for the desired product.[1]

Q2: How do I visualize the spots on the TLC plate?

2-Methyl-1-(2-nitrophenyl)propan-1-one contains a chromophore (the nitrophenyl group) and should be visible under a UV lamp at 254 nm. The spots will appear as dark purple or blue areas on the fluorescent green TLC plate. For a more permanent record, you can circle the spots with a pencil while they are under the UV light. Additionally, staining with a potassium permanganate solution can be used as a general stain for organic compounds.

Q3: What are the likely impurities I should be looking for in my crude product?

The impurities will largely depend on the synthetic route. Assuming a Friedel-Crafts acylation of 2-nitrotoluene with isobutyryl chloride, you should look for:

  • Unreacted 2-nitrotoluene: This is less polar than the product and will have a higher Rf.

  • Para-isomer (2-Methyl-1-(4-nitrophenyl)propan-1-one): This is a common byproduct due to electronic activation at the para position. It will likely have a slightly lower Rf than your ortho-product due to being more polar.

  • Poly-acylated products: While less common due to the deactivating effect of the first acylation, it's a possibility. These will be more polar and have a lower Rf.

  • Starting acylating agent or its hydrolysis product (isobutyric acid): Isobutyric acid is quite polar and will likely remain at the baseline of the TLC plate in a standard hexane/ethyl acetate system.

Q4: Can I use a gradient elution for the flash chromatography?

Yes, a gradient elution is often very effective. You can start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to elute the non-polar impurities, and then gradually increase the polarity to elute your product, followed by a further increase to wash out any highly polar impurities. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexanes over 10-15 column volumes.

Experimental Protocol: Flash Chromatography Purification

This is a general protocol that should be optimized based on your specific crude mixture and TLC analysis.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system that gives an Rf of 0.2-0.4 for the product.

  • Column Selection: Choose a column size appropriate for the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel weight to crude product weight.

  • Mobile Phase Preparation: Prepare a sufficient volume of the starting eluent and the final, more polar eluent for your gradient.

2. Column Packing:

  • Slurry Packing: In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pouring the Slurry: Pour the slurry into the column in a single, continuous motion to avoid air bubbles.

  • Settling the Bed: Gently tap the side of the column to ensure an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed, being careful not to disturb the surface.

4. Elution and Fraction Collection:

  • Initiate Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or air) to begin the flow.

  • Gradient (if applicable): Start with the low-polarity eluent. After the non-polar impurities have eluted, gradually increase the proportion of the more polar solvent.

  • Collect Fractions: Collect fractions in test tubes or vials. Monitor the elution by TLC to identify the fractions containing your pure product.

5. Product Isolation:

  • Combine Pure Fractions: Based on the TLC analysis of the collected fractions, combine those that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-Methyl-1-(2-nitrophenyl)propan-1-one.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and provides good resolution for moderately polar compounds.
Initial TLC Solvent System 80:20 Hexanes:Ethyl AcetateA good starting point to assess the polarity of the mixture.
Target Rf for Column 0.2 - 0.4Optimizes separation and elution time.[1]
Sample Loading Ratio 1:40 to 1:100 (Crude:Silica)Prevents column overloading and ensures good peak shape.
Elution Mode Isocratic or GradientGradient is often more efficient for separating compounds with a wide range of polarities.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification TLC Run TLC Analysis Start->TLC AssessTLC Assess Separation TLC->AssessTLC GoodSep Good Separation (Rf 0.2-0.4) AssessTLC->GoodSep Yes PoorSep Poor Separation AssessTLC->PoorSep No RunColumn Run Flash Column GoodSep->RunColumn AdjustSolvent Adjust Solvent Polarity PoorSep->AdjustSolvent AdjustSolvent->TLC AssessPeaks Assess Peak Shape RunColumn->AssessPeaks GoodPeaks Symmetrical Peaks AssessPeaks->GoodPeaks Good TailingPeaks Tailing Peaks AssessPeaks->TailingPeaks Poor PureProduct Pure Product GoodPeaks->PureProduct TroubleshootTailing Troubleshoot Tailing: - Add Polar Modifier - Reduce Sample Load - Use Dry Loading TailingPeaks->TroubleshootTailing TroubleshootTailing->RunColumn

Caption: A workflow for troubleshooting the purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one.

References

  • University of Rochester. Chromatography: How to Run a Flash Column. Department of Chemistry. Available at: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • Zakarian Group. How to do Flash Column Chromatography in 15 Minutes. University of California, Santa Barbara. Available at: [Link]

  • Phenomenex. (2026). Troubleshooting Guide. Available at: [Link]

  • Agilent. 5890 Chromatographic Troubleshooting Peak Shape Problem. Available at: [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

Sources

optimizing reaction conditions for the nitration of 2-methyl-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2-methyl-1-phenylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to perform this specific electrophilic aromatic substitution. Here, we move beyond basic protocols to address the nuances of this reaction, offering field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction's mechanism, expected outcomes, and core principles.

Q1: What is the primary mechanism for the nitration of 2-methyl-1-phenylpropan-1-one?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The core process involves three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3] This step is critical as nitric acid alone is generally not a sufficiently strong electrophile to react with a deactivated aromatic ring.[2]

  • Electrophilic Attack: The π-electron system of the benzene ring on 2-methyl-1-phenylpropan-1-one acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation: A weak base, typically the hydrogen sulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bonded to the nitro group, restoring the aromaticity of the ring and yielding the final product.[2]

Nitration_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2 & 3: Attack and Deprotonation HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O Ketone 2-Methyl-1-phenylpropan-1-one NO2_plus->Ketone H2O H₂O Arenium Arenium Ion (Sigma Complex) Ketone->Arenium + NO₂⁺ Product 2-Methyl-1-(3-nitrophenyl) propan-1-one Arenium->Product - H⁺ (to HSO₄⁻)

Caption: General mechanism for electrophilic aromatic nitration.

Q2: Which isomer is expected as the major product and why?

The major product is 2-methyl-1-(3-nitrophenyl)propan-1-one . The substituent on the benzene ring, an acyl group (-C(O)CH(CH₃)₂), is an electron-withdrawing group. Such groups are deactivating and act as meta-directors in electrophilic aromatic substitution.[4][5]

  • Deactivating Nature: The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[4]

  • Meta-Direction: When drawing the resonance structures of the arenium ion intermediate, placing the incoming electrophile at the ortho or para positions results in a resonance form where the positive charge is adjacent to the positively polarized carbonyl carbon. This is a highly destabilized arrangement. Attack at the meta position avoids this unfavorable interaction, making the transition state for meta substitution lower in energy.[6]

Q3: What are typical starting conditions for this reaction?

Standard conditions involve a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid." The reaction is typically performed at a reduced temperature, commonly between 0 °C and 10 °C , to control the exothermic nature of the reaction and minimize the formation of side products.[6][7] The substrate is usually dissolved in the sulfuric acid first, and the nitric acid (or the pre-mixed nitrating mixture) is added slowly with efficient stirring and cooling.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of 2-methyl-1-phenylpropan-1-one.

Troubleshooting_Workflow Start Experimental Issue Observed P1 Low or No Product Yield Start->P1 P2 Formation of Multiple Products (Poor Regioselectivity) Start->P2 P3 Runaway Reaction / Exotherm Start->P3 P4 Product is a Dark Oil or Tar Start->P4 C1a Reaction temperature too low (Slow kinetics) P1->C1a C1b Insufficient reaction time P1->C1b C1c Ineffective nitrating agent (e.g., old acids) P1->C1c C2a Temperature too high, overcoming activation barrier for o/p isomers P2->C2a C2b Incorrect stoichiometry of acids P2->C2b C3a Reagents added too quickly P3->C3a C3b Inadequate cooling/stirring P3->C3b C4a Oxidative side reactions P4->C4a C4b Polynitration P4->C4b S1a Allow reaction to warm slightly (e.g., to 10-15°C) or increase reaction time. C1a->S1a C1b->S1a S1c Use fresh, high-purity concentrated acids. C1c->S1c S2a Maintain strict temperature control (0-5°C). C2a->S2a S2b Use a well-defined ratio of HNO₃/H₂SO₄. C2b->S2b S3a Add nitrating agent dropwise over a longer period. C3a->S3a S3b Use an efficient ice/salt bath and vigorous stirring. C3b->S3b S4a Strictly maintain low temperature. Ensure substrate is fully dissolved before nitration. C4a->S4a S4b Use near-stoichiometric amounts of nitric acid. C4b->S4b

Caption: A logical workflow for troubleshooting common nitration issues.

Q: My reaction yield is very low. What are the likely causes and solutions?

A: Low yield is a frequent issue, often stemming from suboptimal reaction kinetics or reagent issues.

  • Potential Cause 1: Reaction Temperature is Too Low. While low temperatures are necessary to control selectivity, temperatures below 0 °C can significantly slow the reaction rate, especially with a deactivated substrate. The activation energy barrier may not be sufficiently overcome.

    • Solution: After the initial dropwise addition of the nitrating agent at 0-5 °C, allow the reaction to stir at this temperature for a set period (e.g., 30 minutes), then let it warm slowly to room temperature and stir for an additional 1-2 hours to ensure completion. Monitor the reaction progress using TLC.[6]

  • Potential Cause 2: Reagent Stoichiometry. An insufficient amount of the nitrating agent will naturally lead to incomplete conversion. Conversely, a large excess can promote side reactions.

    • Solution: A slight excess of nitric acid (e.g., 1.1-1.2 equivalents) is typically sufficient. The amount of sulfuric acid should be enough to act as both a catalyst and the solvent. Refer to the optimized protocol for recommended ratios.

  • Potential Cause 3: Ineffective Work-up. The product may be lost during the isolation phase.

    • Solution: Ensure the reaction mixture is poured over a sufficient quantity of ice to fully precipitate the product. The product is an organic solid, and this quenching step is crucial for separating it from the highly acidic aqueous phase.[8] Wash the crude product with cold water to remove residual acids, but avoid excessive washing which could dissolve some product.

Q: I'm observing multiple spots on my TLC plate, indicating a mixture of isomers. How can I improve regioselectivity for the meta-product?

A: While the acyl group is a strong meta-director, improper temperature control can lead to the formation of minor ortho and para isomers.

  • Primary Cause: High Reaction Temperature. The energy difference between the transition states leading to meta versus ortho/para products is finite. At higher temperatures, more molecules will have sufficient energy to overcome the higher activation barrier for ortho/para substitution, leading to a decrease in selectivity.[7]

    • Solution: Strict temperature control is paramount. Maintain the internal reaction temperature between 0-5 °C during the addition of the nitrating mixture. Use an efficient cooling bath (ice-salt or a cryocooler) and ensure the addition is slow and dropwise to dissipate the heat generated from this highly exothermic reaction.

Q: The reaction temperature spiked, and the mixture turned dark brown/black. What happened and is the product salvageable?

A: This indicates a runaway reaction, likely leading to oxidative decomposition and the formation of tarry byproducts. The strong acidic and oxidizing conditions at elevated temperatures can degrade the organic substrate.[9]

  • Cause: Too rapid addition of the nitrating agent or inadequate cooling.

    • Solution & Prevention: In the future, add the nitrating agent much more slowly. For the current batch, the product is likely contaminated. You can attempt to isolate any remaining product by proceeding with the ice quench and work-up. However, extensive purification by column chromatography will be necessary, and the overall yield will be very low. Safety is the primary concern; ensure the reaction is under control and cooled before proceeding.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Nitration of 2-Methyl-1-phenylpropan-1-one

Safety Note: This reaction involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Reagents & Equipment:

  • 2-Methyl-1-phenylpropan-1-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

Procedure:

  • In a round-bottom flask, add 2-methyl-1-phenylpropan-1-one (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated H₂SO₄ (approx. 3-4 volumes relative to the substrate) while stirring, ensuring the temperature remains below 10 °C. Stir until the substrate is fully dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (approx. 1 volume). Cool this mixture to 0 °C.

  • Add the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and let the reaction stir at room temperature for 1 hour to ensure completion.

  • Slowly pour the reaction mixture over a beaker filled with crushed ice (approx. 10 times the volume of the acid mixture) with vigorous stirring. A solid precipitate should form.

  • Isolate the crude product by vacuum filtration. Wash the filter cake with two portions of cold deionized water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities.[8]

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (a mixture of ethanol and water or methanol is a good starting point).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Assess purity by melting point analysis and TLC.

Section 4: Quantitative Data Summary

For ease of reference, the key quantitative parameters for this reaction are summarized below.

ParameterRecommended Value/RangeRationale & Key Considerations
Temperature 0-5 °C (during addition)Critical for controlling exotherm and ensuring high meta-selectivity. Higher temperatures risk side reactions and reduced selectivity.[7]
Substrate:HNO₃ Ratio 1 : 1.1-1.2 (molar)A slight excess of the nitrating agent ensures complete conversion of the starting material. A large excess can lead to polynitration.
H₂SO₄ (Volume) 4-5x volume of substrateSulfuric acid serves as both the catalyst for nitronium ion formation and the reaction solvent.[3]
Addition Time 30-60 minutesSlow, dropwise addition is essential for temperature management and safety.[10]
Reaction Time 1-2 hours (post-addition)Allows the reaction to proceed to completion, especially given the deactivating nature of the substrate.[4]

References

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

  • Nitration (video). Khan Academy. Available at: [Link]

  • Optimized TS involved in the nitration aromatic substitution reactions... (n.d.). ResearchGate. Available at: [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Available at: [Link]

  • Process for the safe nitration of 2-methylimidazole. (1980). Google Patents.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube. Available at: [Link]

  • Electrophilic Aromatic Substitution Nitration doubt. (2023). Reddit. Available at: [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. Available at: [Link]

Sources

enhancing the regioselectivity of nitration for 2-methyl-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselectivity Enhancement & Process Optimization Ticket ID: NIT-ISO-2024-001 Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are accessing the specialized support module for the nitration of 2-methyl-1-phenylpropan-1-one (Isobutyrophenone). Due to the specific electronic and steric nature of this substrate, standard nitration protocols often yield inconsistent regioselectivity or inseparable by-product mixtures.

This guide is structured to help you:

  • Understand the mechanistic constraints driving meta-selectivity.

  • Execute a high-fidelity protocol for maximum meta-isomer purity.

  • Troubleshoot common failure modes (low yield, dinitration, isomer contamination).

  • Explore advanced catalytic methods for altering selectivity.

Module 1: Mechanistic Baseline & Selectivity Logic

Before optimizing, we must define the "rules of engagement" for this molecule.

The Substrate Profile
  • Substrate: 2-methyl-1-phenylpropan-1-one (

    
    )
    
  • Directing Group: Carbonyl (

    
    ). This is a strong electron-withdrawing group (EWG) .
    
  • Steric Factor: The isopropyl group (

    
    ) is bulky but located 
    
    
    
    to the carbonyl, not on the ring. However, it forces the carbonyl to twist slightly out of plane, potentially impacting resonance.
The Selectivity Hierarchy

Under standard electrophilic aromatic substitution (EAS) conditions:

  • Meta (3-nitro): Dominant (>85-95%). The carbonyl destabilizes the carbocation intermediate at ortho and para positions, leaving meta as the "least bad" option.

  • Ortho (2-nitro): Highly Disfavored. Electronic deactivation + steric clash with the acyl group.

  • Para (4-nitro): Disfavored. Electronically deactivated.

Goal of Enhancement: For this substrate, "enhancing regioselectivity" typically means maximizing the meta ratio to >99% to eliminate difficult chromatographic separations, or preventing dinitration (the most common impurity).

Reaction Pathway Visualization

NitrationPathway Start Isobutyrophenone (Substrate) HNO3 HNO3 / H2SO4 (Nitronium Source) Start->HNO3 SigmaMeta Sigma Complex (Meta-Attack) [Favored] HNO3->SigmaMeta Fastest Path SigmaOrtho Sigma Complex (Ortho-Attack) [Destabilized] HNO3->SigmaOrtho High Barrier ProdMeta 3-Nitroisobutyrophenone (Major Product) SigmaMeta->ProdMeta -H+ ProdOrtho 2-Nitro isomer (Trace Impurity) SigmaOrtho->ProdOrtho -H+ ProdDi 3,5-Dinitro isomer (Over-reaction) ProdMeta->ProdDi Excess HNO3 / High T

Figure 1: Reaction landscape showing the kinetic preference for meta-substitution and the risk of over-nitration.

Module 2: Optimized Experimental Protocol

This protocol is designed for Regioselective Maximization (Meta) . It uses a nitrate salt method which offers better stoichiometric control than fuming nitric acid, reducing dinitration risks.

Reagents
  • Substrate: 2-methyl-1-phenylpropan-1-one (1.0 eq)

  • Nitrating Agent: Potassium Nitrate (

    
    ) (1.05 eq)
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Quench: Crushed ice

Step-by-Step Methodology
  • Preparation of Nitrating Species (In-situ):

    • Charge a 3-neck round bottom flask with conc.

      
       (5 mL per gram of substrate).
      
    • Cool to 0°C using an ice/salt bath.

    • Add

      
       (1.05 eq) portion-wise. Stir until fully dissolved. Note: This generates the nitronium ion (
      
      
      
      ) in a controlled manner.[1]
  • Substrate Addition (The Critical Step):

    • Add 2-methyl-1-phenylpropan-1-one dropwise over 30 minutes.

    • CRITICAL: Maintain internal temperature < 5°C .

    • Why? Higher temperatures overcome the activation energy for dinitration.

  • Reaction Maintenance:

    • Allow the mixture to warm slowly to room temperature (20-25°C) .

    • Stir for 3 hours.

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane) or GC-MS. Look for the disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10x weight of acid).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer: Water

      
       Sat. 
      
      
      
      (until neutral)
      
      
      Brine.
    • Dry over

      
       and concentrate.
      
Expected Results
ParameterStandard Mixed Acid (

)
Optimized Salt Method (

)
Conversion >98%>95%
Meta Selectivity 85-90%92-96%
Dinitro Impurity 5-10%< 2%
Ortho/Para ~5%< 2%

Module 3: Troubleshooting & FAQ

Issue 1: "I am seeing significant dinitration (3,5-dinitro isomer)."

Diagnosis: The reaction is thermodynamically driven too far. The meta-nitro group deactivates the ring further, but high acid strength or temperature can force a second addition. Corrective Actions:

  • Reduce Equivalents: Drop

    
     to 1.01 eq.
    
  • Temperature Control: Do not allow the reaction to exceed 25°C. If the exotherm is uncontrollable during addition, dilute the substrate in nitromethane before addition.

  • Quench Early: Do not stir "overnight" just to be safe. Stop exactly when SM is consumed.

Issue 2: "The reaction is stuck at 60% conversion."

Diagnosis: The nitronium ion concentration is too low, likely due to water contamination in the sulfuric acid. Corrective Actions:

  • Check Reagents: Ensure

    
     is 98%. If using old acid, it may have absorbed hygroscopic water, which kills the 
    
    
    
    generation.
  • Add Fuming Acid: Add 0.1 eq of fuming

    
     to "kickstart" the reaction if using the salt method.
    
Issue 3: "I need the para-isomer, not the meta."

Technical Reality Check: You are fighting fundamental thermodynamics. The carbonyl group naturally directs meta. Advanced Workaround:

  • Route Change: You cannot effectively nitrate isobutyrophenone to get the para product directly.

  • Alternative Synthesis: Nitrate cumene (isopropylbenzene) first. The isopropyl group directs para. Then, oxidize the benzylic position to the ketone using

    
     or 
    
    
    
    .
    • Pathway: Cumene

      
      p-Nitrocumene 
      
      
      
      p-Nitroisobutyrophenone.
Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem HighDinitro High Dinitro Impurity Problem->HighDinitro LowYield Low Conversion Problem->LowYield WrongIsomer Need Para Isomer Problem->WrongIsomer Action1 Reduce Temp < 5°C Check Stoichiometry (1.0 eq) HighDinitro->Action1 Action2 Check H2SO4 Conc. Ensure Dry Glassware LowYield->Action2 Action3 STOP Direct Nitration Switch to Cumene Route WrongIsomer->Action3

Figure 2: Decision matrix for common experimental deviations.

Module 4: Advanced R&D (Zeolite Catalysis)

For researchers attempting to alter selectivity without changing the synthetic route, Shape-Selective Zeolite Catalysis is the frontier. While difficult for deactivated rings, it offers a "Green Chemistry" alternative.

Concept

Zeolites (like H-Beta or ZSM-5) have pore structures that physically constrain the transition state.

  • Hypothesis: The bulky isopropyl group + the zeolite pore walls might sterically hinder the ortho and meta positions, potentially squeezing the reaction toward para (though electronic effects usually overpower this).

Experimental Setup (Solid Acid)
  • Catalyst: H-Beta Zeolite (

    
     ratio 25). Calcined at 500°C for 4h.
    
  • Reagent: Acetyl Nitrate (generated in situ from Acetic Anhydride +

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure: Reflux substrate with catalyst and reagent.

  • Note: This method is slower but allows for easier filtration of the catalyst and often cleaner mono-nitration profiles.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on general nitration mechanisms and mixed acid systems).[2]

  • Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior Methodology for the Nitration of Simple Aromatic Compounds. Journal of Organic Chemistry.

  • Corma, A., & Garcia, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Zeolite Catalysts. Chemical Reviews.

  • ** Schofield, K.** (1980). Aromatic Nitration. Cambridge University Press.

Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials and potential explosion risks.[3][4] Always conduct a full risk assessment before proceeding.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Methyl-1-(2-nitrophenyl)propan-1-one: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, the precise knowledge of atomic arrangement is not merely an academic exercise; it dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of the preeminent method for structural elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques for the validation of the novel ketone, 2-Methyl-1-(2-nitrophenyl)propan-1-one.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable insights into a molecule's connectivity and functional groups, X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map. This guide will explore the synergies and orthogonalities of these techniques, offering a comprehensive perspective for researchers navigating the critical path of structural validation.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most powerful analytical technique for determining the atomic and molecular structure of a crystalline material.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the electron density, and thus the atomic positions.[2]

The primary advantage of X-ray crystallography is its ability to provide a complete and precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry, with exceptional accuracy.[3] This level of detail is often unattainable with other analytical methods.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Powder Powder Recrystallization Recrystallization Powder->Recrystallization Dissolution & Slow Cooling/Evaporation Single Crystal Single Crystal Recrystallization->Single Crystal Formation of a well-ordered lattice Mounting Mounting Single Crystal->Mounting On goniometer head Diffractometer Diffractometer Mounting->Diffractometer Exposure to X-ray beam Diffraction Pattern Diffraction Pattern Diffractometer->Diffraction Pattern Collection of reflection data Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Fourier Transform Initial Model Initial Model Electron Density Map->Initial Model Atom assignment Refinement Refinement Initial Model->Refinement Least-squares fitting Final Structure Final Structure Refinement->Final Structure Validation & CIF file generation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Hypothetical Crystallographic Data for 2-Methyl-1-(2-nitrophenyl)propan-1-one

As of the time of this writing, the crystal structure of 2-Methyl-1-(2-nitrophenyl)propan-1-one has not been deposited in the Cambridge Structural Database (CSD). However, for illustrative purposes, a hypothetical dataset is presented below, based on typical values for similar organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₁NO₃
Formula Weight193.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.5
α (°)90
β (°)105.0
γ (°)90
Volume (ų)934.0
Z4
Calculated Density (g/cm³)1.372
R-factor (%)4.5
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation or cooling from a saturated solution.

    • Dissolve 10-20 mg of 2-Methyl-1-(2-nitrophenyl)propan-1-one in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, allow the solvent to evaporate slowly in a loosely capped vial in a vibration-free environment.[4]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This initial model is refined against the experimental data to obtain the final, accurate crystal structure.[2]

Complementary Spectroscopic Techniques: Building the Structural Puzzle

While X-ray crystallography provides the ultimate structural answer, spectroscopic techniques are indispensable for routine analysis, reaction monitoring, and providing complementary evidence of a compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

NMR Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis Compound Compound Dissolution Dissolution Compound->Dissolution In deuterated solvent NMR Tube NMR Tube Dissolution->NMR Tube Spectrometer Spectrometer NMR Tube->Spectrometer Placement in magnetic field 1D & 2D Spectra 1D & 2D Spectra Spectrometer->1D & 2D Spectra ¹H, ¹³C, COSY, HSQC, HMBC Peak Integration & Chemical Shift Analysis Peak Integration & Chemical Shift Analysis 1D & 2D Spectra->Peak Integration & Chemical Shift Analysis Coupling Constant Analysis Coupling Constant Analysis Peak Integration & Chemical Shift Analysis->Coupling Constant Analysis Structure Elucidation Structure Elucidation Coupling Constant Analysis->Structure Elucidation Connectivity & Stereochemistry

Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to confirm the structure.

Technique Information Provided
¹H NMR Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[8]
¹³C NMR Indicates the number of different types of carbon atoms and their electronic environments.
COSY Reveals proton-proton couplings, establishing which protons are adjacent to each other.
HSQC Correlates directly bonded proton and carbon atoms.
HMBC Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
  • Sample Preparation: Dissolve 5-10 mg of purified 2-Methyl-1-(2-nitrophenyl)propan-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and establish the connectivity of the molecule. The data should be consistent with the proposed structure.[9]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[11]

Technique Information Provided
High-Resolution MS (HRMS) Provides a highly accurate molecular weight, allowing for the determination of the molecular formula (C₁₀H₁₁NO₃).
Electron Ionization (EI-MS) The fragmentation pattern can reveal characteristic losses of functional groups, such as the isopropyl group or the nitro group.
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[12]

  • Data Acquisition: Introduce the sample into the mass spectrometer. For accurate mass determination, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is preferred. For fragmentation analysis, electron ionization (EI) is commonly used.

  • Data Analysis: Determine the molecular formula from the accurate mass of the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (ketone)1680-1700
C-NO₂ (nitro)1500-1550 (asymmetric) and 1300-1370 (symmetric)
C-H (sp³ aliphatic)2850-3000
C-H (aromatic)3000-3100
C=C (aromatic)1450-1600
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For a liquid, a thin film can be placed between two salt plates.[14]

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[15][16]

Comparison Summary: A Multi-faceted Approach to Structural Validation

Technique Strengths Limitations Role in Validation
X-ray Crystallography Provides definitive 3D structure, bond lengths, and angles.[1]Requires a high-quality single crystal; not suitable for amorphous solids or liquids.Confirmatory: The "gold standard" for unambiguous structure determination.
NMR Spectroscopy Excellent for determining connectivity and stereochemistry in solution.[7][17]Can be complex to interpret for large molecules; requires relatively pure samples.Primary Elucidation: Provides the initial and most detailed structural information in solution.
Mass Spectrometry Determines molecular weight and formula with high accuracy; provides structural clues from fragmentation.[10]Does not provide information on stereochemistry or connectivity of isomers.Supportive: Confirms molecular formula and provides evidence of structural motifs.
FTIR Spectroscopy Rapid identification of functional groups.[13]Provides limited information on the overall molecular skeleton and stereochemistry.Screening/Supportive: A quick check for the presence of key functional groups.

Conclusion: An Integrated Strategy for Unwavering Confidence

The structural validation of a novel compound like 2-Methyl-1-(2-nitrophenyl)propan-1-one is not a task for a single technique but rather a symphony of complementary analytical methods. While NMR, MS, and FTIR spectroscopy provide a robust and often sufficient picture of a molecule's identity for many applications, the unequivocal and high-resolution structural determination offered by single-crystal X-ray crystallography remains unparalleled. For drug development professionals and researchers, where absolute certainty in molecular structure is non-negotiable, an integrated approach leveraging the strengths of each of these techniques is the most rigorous and scientifically sound path forward. The data from spectroscopic methods build a compelling case, but the crystal structure provides the final, irrefutable proof.

References

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2686. Retrieved from [Link]

  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Slideshare. (2016, May 2). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • X-Therma Inc. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Florida. (2016, March 21). Tutorials » The Center for Xray Crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenyl-1-propanone {2-nitrophenyl}hydrazone. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Caltech. (2018, January 5). Demystifying X-ray Crystallography. Retrieved from [Link]

  • ScienceDirect. (n.d.). Time-resolved X-ray study of poly(aryl ether ether ketone) crystallization and melting behaviour. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Propanone, 2-methyl-1-(3-nitrophenyl)-. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 2-Methyl-1-(2-nitrophenyl)propan-1-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced reactivity of substituted aromatic ketones is of paramount importance. The precise positioning of functional groups on an aromatic ring can dramatically alter the chemical behavior of a molecule, influencing reaction pathways, rates, and the accessibility of synthetic targets. This guide provides a detailed comparative analysis of the reactivity of 2-Methyl-1-(2-nitrophenyl)propan-1-one and its meta and para isomers, offering insights grounded in fundamental principles of physical organic chemistry and supported by established experimental observations for analogous systems.

Introduction: The Subtle Influence of Isomerism

2-Methyl-1-(2-nitrophenyl)propan-1-one and its isomers, 2-Methyl-1-(3-nitrophenyl)propan-1-one and 2-Methyl-1-(4-nitrophenyl)propan-1-one, share the same molecular formula but exhibit distinct reactivity profiles. These differences are primarily governed by the interplay of electronic and steric effects imparted by the nitro group's position relative to the isobutyryl moiety. Understanding these differences is crucial for chemists aiming to selectively functionalize these molecules or predict their behavior in complex reaction mixtures.

This guide will explore three key areas of reactivity: the unique photochemical behavior of the ortho isomer, the comparative reactivity of the carbonyl group, and the reduction of the nitro group across all three isomers.

I. The Unique Photoreactivity of the Ortho Isomer

The most striking difference in reactivity lies with the ortho isomer, 2-Methyl-1-(2-nitrophenyl)propan-1-one. The proximity of the nitro group to the carbonyl function enables a unique set of photochemical reactions, a behavior not observed in the meta and para isomers.

The Photolability of ortho-Nitrobenzyl Compounds

Ortho-nitrobenzyl compounds are a well-known class of photolabile protecting groups.[1] Upon irradiation with UV light (typically 300–365 nm), the excited nitro group can abstract a hydrogen atom from the adjacent benzylic position of the isobutyryl group. This initiates an intramolecular redox reaction, leading to the formation of an aci-nitro intermediate.[1] This intermediate can then undergo further rearrangement and cleavage. This process ultimately results in the formation of an o-nitrosobenzaldehyde derivative and the release of the side chain.[2][3]

This unique reactivity makes 2-Methyl-1-(2-nitrophenyl)propan-1-one a potential candidate for applications in photolithography, caged compounds for controlled release, and other light-sensitive materials.[4][5]

Photoreactivity_Ortho_Isomer Ortho_Isomer 2-Methyl-1-(2-nitrophenyl)propan-1-one UV_Light UV Light (hv) Ortho_Isomer->UV_Light Irradiation Excited_State Excited State UV_Light->Excited_State Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cleavage_Products o-Nitrosobenzaldehyde derivative + Side-chain fragment Aci_Nitro->Cleavage_Products Rearrangement & Cleavage

Caption: Photochemical cleavage pathway of the ortho isomer.

II. Comparative Reactivity of the Carbonyl Group

The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. The position of the electron-withdrawing nitro group significantly modulates this electrophilicity.

Electronic Effects

The nitro group is a powerful electron-withdrawing group, primarily through a combination of the inductive effect (-I) and the resonance effect (-M).[6]

  • para-Isomer (2-Methyl-1-(4-nitrophenyl)propan-1-one): In the para position, both the -I and -M effects of the nitro group are fully operative. The nitro group strongly withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. This delocalization of electron density makes the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles.

  • meta-Isomer (2-Methyl-1-(3-nitrophenyl)propan-1-one): In the meta position, only the inductive effect (-I) of the nitro group is effective in withdrawing electron density from the carbonyl carbon. The resonance effect does not extend to the meta position. Consequently, the carbonyl group of the meta isomer is less electrophilic than that of the para isomer, but more electrophilic than an unsubstituted analog.

  • ortho-Isomer (2-Methyl-1-(2-nitrophenyl)propan-1-one): The ortho isomer experiences both the -I and -M effects. However, the close proximity of the bulky nitro and isobutyryl groups introduces significant steric hindrance.[7] This steric strain can force the carbonyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance.[8] This disruption of coplanarity reduces the resonance effect of the nitro group, making the carbonyl carbon less electrophilic than in the para isomer. The overall reactivity will be a balance between the strong electron-withdrawing effects and steric hindrance.

Predicted Order of Carbonyl Reactivity towards Nucleophiles:

para > meta > ortho

This predicted order is based on the combined influence of electronic and steric effects. The para isomer is expected to be the most reactive due to the full electron-withdrawing capacity of the nitro group. The meta isomer's reactivity is attenuated by the lack of a resonance effect. The ortho isomer is predicted to be the least reactive due to steric hindrance, which not only impedes the approach of nucleophiles but also potentially reduces the electronic activation of the carbonyl group.[9]

Isomer PositionInductive Effect (-I)Resonance Effect (-M)Steric HindrancePredicted Carbonyl Reactivity
orthoStrongPartially InhibitedHighLow
metaStrongInoperativeLowMedium
paraStrongFully OperativeLowHigh

III. Reduction of the Nitro Group: A Common Pathway with Different Rates

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[10] This reaction can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Fe/HCl), or transfer hydrogenation.[11][12] While all three isomers will undergo this reduction, the reaction rates are expected to differ due to steric and electronic factors.

Steric Effects on Reduction

The ortho isomer is expected to exhibit the slowest rate of reduction. The bulky isobutyryl group sterically hinders the approach of the reducing agent to the nitro group. This is a common observation in the reduction of substituted nitroarenes.

Electronic Effects on Reduction

The electron density on the nitro group can also influence the rate of reduction. The strong electron-withdrawing nature of the carbonyl group, particularly in the para position, will decrease the electron density on the nitro group, which can affect its interaction with the reducing agent. However, steric effects are generally considered to be the dominant factor in determining the relative rates of reduction for these isomers.

Predicted Order of Nitro Group Reduction Rate:

para ≈ meta > ortho

The para and meta isomers are expected to have similar reduction rates, as the steric environment around the nitro group is comparable. The ortho isomer will be significantly slower to react due to steric hindrance.

Experimental Protocols

The following are representative, detailed protocols for key comparative experiments. These are adapted from established procedures for similar compounds and should be optimized for the specific substrates.

Protocol 1: Comparative Reduction of Nitroisomers to Anilines

This protocol allows for a direct comparison of the reduction rates of the three isomers under identical conditions.

Materials:

  • 2-Methyl-1-(2-nitrophenyl)propan-1-one

  • 2-Methyl-1-(3-nitrophenyl)propan-1-one

  • 2-Methyl-1-(4-nitrophenyl)propan-1-one

  • Iron powder (<100 mesh)

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, place 2-Methyl-1-(nitrophenyl)propan-1-one (1.0 mmol) of each isomer (ortho, meta, and para).

  • Add iron powder (5.0 mmol, 5 equivalents) and ammonium chloride (5.0 mmol, 5 equivalents) to each flask.

  • Add a 4:1 mixture of ethanol:water (10 mL) to each flask.

  • Reaction: Heat the reaction mixtures to reflux (approximately 80-85 °C).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Spot the reaction mixture against the starting material. The product aniline will have a different Rf value.

  • Work-up: Once the starting material is consumed (as determined by TLC), cool the reaction mixtures to room temperature.

  • Filter the mixtures through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrates under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminophenyl propanone.

  • Analysis: Compare the reaction times for each isomer to determine the relative rates of reduction. The products can be further purified by column chromatography if necessary.

Nitro_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis Isomers Add each isomer (ortho, meta, para) to separate flasks Reagents Add Fe powder, NH4Cl, and EtOH/H2O Isomers->Reagents Reflux Heat to reflux Reagents->Reflux TLC Monitor by TLC at regular intervals Reflux->TLC Filter Cool and filter through celite TLC->Filter When complete Extract Solvent extraction and purification Filter->Extract Analyze Compare reaction times and yields Extract->Analyze

Caption: Workflow for the comparative reduction of nitro isomers.

Protocol 2: Photolysis of 2-Methyl-1-(2-nitrophenyl)propan-1-one

This experiment demonstrates the unique photoreactivity of the ortho isomer.

Materials:

  • 2-Methyl-1-(2-nitrophenyl)propan-1-one

  • Methanol (spectroscopic grade)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

  • Nitrogen or Argon source

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.01 M) of 2-Methyl-1-(2-nitrophenyl)propan-1-one in methanol in a quartz reaction vessel.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent side reactions with oxygen.

  • Irradiation: Place the reaction vessel in a suitable photochemical reactor and irradiate with a UV lamp. Maintain a constant temperature, if possible, using a cooling bath.

  • Monitoring: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of photoproducts. For structural elucidation of the major photoproduct, a larger scale reaction can be performed, and the product isolated by column chromatography and characterized by NMR and mass spectrometry.

  • Control Experiment: Subject solutions of the meta and para isomers to the same irradiation conditions to confirm their photostability under these conditions.

Conclusion

The positional isomerism of the nitro group in 2-methyl-1-(nitrophenyl)propan-1-ones gives rise to a rich and diverse landscape of chemical reactivity. The ortho isomer stands apart due to its unique photolability, a feature that can be exploited in various applications requiring light-induced transformations. In contrast, the reactivity of the carbonyl group and the rate of nitro group reduction are governed by a predictable interplay of electronic and steric effects. The para isomer is anticipated to be the most reactive towards nucleophilic attack at the carbonyl carbon, while the ortho isomer is expected to be the least reactive in both carbonyl additions and nitro group reductions due to significant steric hindrance.

This guide provides a framework for understanding and predicting the behavior of these valuable synthetic intermediates. For researchers and drug development professionals, a thorough appreciation of these isomeric effects is essential for the rational design of synthetic routes and the development of robust chemical processes.

References

  • Bamberger, E. (1894). Ueber die Reduction der Nitroverbindungen. Chemische Berichte, 27(2), 1548-1557. [Link]

  • Li, J., et al. (2021). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications, 57(63), 7815-7818. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Pellizzoni, E., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Chemiz. (2024, February 2). Bamberger Rearrangement. YouTube. [Link]

  • Scribd. (n.d.). Bamberger Rearrangement. [Link]

  • Surendranath College. (n.d.). Bamberger Rearrangement. [Link]

  • Smith, A. D., & Bodé, J. W. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465-3474. [Link]

  • Nakano, K., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Richards, S. A., et al. (2023). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. bioRxiv. [Link]

  • Pellizzoni, E., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link]

  • Richards, S. A., et al. (2023). Design and Characterisation of Photoactivatable and Lysine Reactive o-Nitrobenzyl Alcohol-Based Crosslinkers. bioRxiv. [Link]

  • ResearchGate. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. [Link]

  • Yates, K., & Stewart, R. (1959). STERIC EFFECTS IN AROMATIC CARBONYL COMPOUNDS: I. BASICITIES AND ULTRAVIOLET SPECTRA. Canadian Journal of Chemistry, 37(4), 664-673. [Link]

  • ResearchGate. (n.d.). Nitro Group to Carbonyl (Nef Reaction). [Link]

  • Wikipedia. (2023). Nitro compound. [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. [Link]

Sources

A Comparative Guide to the Analytical Validation of an HPLC Method for 2-Methyl-1-(2-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides an in-depth, scientifically grounded comparison of the performance of a developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-1-(2-nitrophenyl)propan-1-one. The validation process detailed herein is meticulously aligned with the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and best practices from the United States Pharmacopeia (USP).[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural checklist but a narrative built on the principles of scientific integrity. We will explore the "why" behind the "how," ensuring that each step of the validation is a self-affirming testament to the method's suitability for its intended purpose.[3]

The Analytical Challenge and the Proposed Chromatographic Solution

2-Methyl-1-(2-nitrophenyl)propan-1-one is a nitroaromatic ketone, a class of compounds often encountered as intermediates in pharmaceutical synthesis. Accurate quantification is critical to ensure the quality and purity of subsequent active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred analytical technique for such molecules due to its specificity, sensitivity, and robustness.[6][7]

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm
Diluent Mobile Phase

This method is compared against the stringent performance criteria set forth by regulatory guidelines to establish its validity.

The Validation Workflow: A Symbiotic Relationship of Parameters

Analytical method validation is not a series of disconnected tests but an interconnected workflow where each parameter informs and supports the others. The objective is to build a comprehensive data package that demonstrates the method is fit for its intended purpose.[3]

Figure 1: Interconnected workflow of analytical method validation parameters.

I. Specificity: The Cornerstone of Unambiguous Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][10] A stability-indicating assay, which this method is intended to be, must demonstrate specificity.[11]

Experimental Protocol:
  • Forced Degradation: Subject a solution of 2-Methyl-1-(2-nitrophenyl)propan-1-one to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Blank and Placebo Analysis: Inject the diluent (blank) and a placebo (a mixture of all formulation excipients without the active ingredient, if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both unstressed and stressed samples.

Hypothetical Performance Data:
ConditionObservationPeak Purity Index
Blank (Diluent) No peak at the analyte's retention time.N/A
Placebo No peak at the analyte's retention time.N/A
Acid Hydrolysis (0.1N HCl, 60°C, 4h) Analyte peak is well-resolved from degradation peaks.> 0.999
Base Hydrolysis (0.1N NaOH, 60°C, 2h) Analyte peak is well-resolved from degradation peaks.> 0.999
Oxidation (3% H₂O₂, RT, 24h) Analyte peak is well-resolved from degradation peaks.> 0.999
Thermal (80°C, 48h) No significant degradation observed.> 0.999
Photolytic (ICH Q1B), 1.2 million lux hours Minor degradation, analyte peak well-resolved.> 0.999

The data conclusively demonstrates the method's specificity and its stability-indicating nature.

II. Linearity and Range: Proportionality and Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][12]

Experimental Protocol:
  • Prepare a series of at least five standard solutions of 2-Methyl-1-(2-nitrophenyl)propan-1-one at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Hypothetical Performance Data:
Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735100
100981200
1251225500
1501478900

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 9805x + 1250

  • Range: 50 - 150 µg/mL

An r² value greater than 0.999 is indicative of excellent linearity.[13]

III. Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically determined by recovery studies.

Experimental Protocol:
  • Prepare solutions of a known concentration (e.g., placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Performance Data:
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 8079.599.4
8080.2100.3
8079.899.8
100% 100100.5100.5
10099.799.7
100100.1100.1
120% 120119.299.3
120120.8100.7
120120.3100.3
Mean % Recovery 100.0%
% RSD of Recovery 0.45%

The high mean recovery and low relative standard deviation (RSD) across the range confirm the method's accuracy. A common acceptance criterion for recovery is between 98.0% and 102.0%.[13]

IV. Precision: The Degree of Scatter

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability and intermediate precision.[6]

Experimental Protocol:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Performance Data:
Precision LevelParameterResult
Repeatability n6
Mean Assay (%)99.8
% RSD0.35%
Intermediate Precision n6
Mean Assay (%)100.1
% RSD0.42%

The low %RSD values for both repeatability and intermediate precision (typically ≤ 2%) demonstrate the method's high degree of precision.[13]

V. Detection and Quantitation Limits: The Lower Boundaries of Measurement

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol:

These are often determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Hypothetical Performance Data:
ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

These values establish the lower limits of the method's capabilities. The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

VI. Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:
  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

Hypothetical Performance Data:
Parameter VariedVariation% Assay ChangeSystem Suitability
Flow Rate ± 0.1 mL/min< 1.0%Passes
Column Temperature ± 2°C< 0.5%Passes
Mobile Phase Composition ± 2% Acetonitrile< 1.5%Passes

The minimal impact on the assay results indicates that the method is robust for routine use.

VII. System Suitability: The Pre-flight Check

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[15][2]

Experimental Protocol:
  • Before each analytical run, inject a standard solution multiple times (e.g., five replicates).

  • Calculate the system suitability parameters.

Acceptance Criteria and Hypothetical Performance Data:
ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
% RSD of Peak Areas ≤ 2.0%0.5%

The results confirm that the chromatographic system is suitable for the intended analysis on the day of the experiment.

Figure 2: General experimental workflow for HPLC method validation.

Conclusion

The comprehensive validation data presented in this guide robustly supports the suitability of the developed HPLC method for the accurate and precise quantification of 2-Methyl-1-(2-nitrophenyl)propan-1-one. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, meeting all predefined acceptance criteria derived from ICH and USP guidelines. This validated method provides a reliable analytical tool for quality control and stability testing in a pharmaceutical setting, ensuring the integrity of the data generated.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
  • Understanding the Latest Revisions to USP <621> | Agilent. (2023).
  • USP-NF 〈621〉 Chromatography. (2023).
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. (n.d.).
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
  • 〈621〉 Chromatography - USP-NF ABSTRACT. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025).
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (2025).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009).
  • analytical method validation and validation of hplc | PPT - Slideshare. (n.d.).
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).

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comparative study of different synthetic routes to 2-Methyl-1-(2-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: Synthetic Routes to 2-Methyl-1-(2-nitrophenyl)propan-1-one

Executive Summary

The synthesis of 2-Methyl-1-(2-nitrophenyl)propan-1-one (also known as o-nitroisobutyrophenone) presents a classic chemoselectivity challenge in organic chemistry: constructing a sterically hindered ketone adjacent to an electron-withdrawing, redox-sensitive nitro group.

This scaffold is a critical intermediate in the synthesis of indoles (via the reductive cyclization/Madelung-type reactions) and various nitrogen-containing heterocycles found in pharmaceutical agents.

This guide objectively compares three distinct synthetic methodologies:

  • The Organozinc Chemoselective Route: High-precision acylation of acid chlorides.

  • The Stepwise Alkylation Route: Robust modification of commercially available o-nitroacetophenone.

  • The Oxidative Route: Alcohol synthesis followed by oxidation, prioritizing functional group tolerance.

Comparative Analysis Matrix

MetricRoute A: Organozinc Acylation Route B: Stepwise Alkylation Route C: Oxidative Pathway
Starting Material 2-Nitrobenzoyl Chlorideo-Nitroacetophenone2-Nitrobenzaldehyde
Key Reagent Diisopropylzinc (

)
Methyl Iodide / NaHIsopropylzinc / PCC
Chemoselectivity High (Zn tolerates

)
Moderate (Enolate control required)High (Stepwise control)
Step Count 1 (Convergent)1 (Double Alkylation)2 (Linear)
Scalability High (Flow chemistry compatible)Medium (Exothermic quench)Medium (Chromium waste)
Yield Profile 75-85%60-70%70-80% (Overall)
Primary Risk Moisture sensitivity of organometallicsOver-alkylation / O-alkylationToxicity of oxidants

Detailed Technical Analysis & Protocols

Route A: The Organozinc Acylation (Recommended)

Mechanism: Direct reaction of Grignard reagents with nitro-substituted acid chlorides fails catastrophically due to attack on the nitro group (forming azo/hydrazo species) or over-addition to the ketone. Transmetallation to Zinc attenuates the nucleophilicity, allowing exclusive reaction with the acid chloride.

Protocol:

  • Precursor Generation: In situ generation of diisopropylzinc.

  • Reaction:

    • Preparation of

      
      :  In a dry 3-neck flask under Argon, dissolve 
      
      
      
      (1.1 equiv, anhydrous) in THF. Cool to 0°C. Add
      
      
      (2.2 equiv) dropwise. Stir for 30 min to form
      
      
      .
    • Acylation: Cool the zinc reagent to -20°C. Add 2-nitrobenzoyl chloride (1.0 equiv) and a catalytic amount of

      
       (5 mol%) dissolved in THF.
      
    • Workup: Allow to warm to 0°C over 2 hours. Quench with saturated

      
      . Extract with EtOAc.
      
  • Critical Insight: The Copper(I) catalyst is essential for the acyl substitution mechanism, acting as a shuttle between the Zinc reagent and the Acid Chloride.

Workflow Diagram:

OrganozincRoute cluster_0 Step 1: Transmetallation cluster_1 Step 2: Acylation Grignard i-PrMgCl Organozinc i-Pr2Zn (In Situ) Grignard->Organozinc Transmetallation ZincSalt ZnCl2 (anhydrous) ZincSalt->Organozinc Target 2-Methyl-1-(2-nitrophenyl) propan-1-one Organozinc->Target Nu- Attack AcidCl 2-Nitrobenzoyl Chloride AcidCl->Target Catalyst CuCN cat. Catalyst->Target

Caption: Organozinc-mediated chemoselective acylation preventing nitro-group reduction.

Route B: Stepwise Alkylation of o-Nitroacetophenone

Mechanism: This route utilizes the acidity of the alpha-protons in o-nitroacetophenone. The electron-withdrawing nitro group stabilizes the enolate, facilitating alkylation. However, steric hindrance increases after the first methylation, requiring strong bases and excess methyl iodide.

Protocol:

  • Solvent/Base: Suspend

    
     (2.5 equiv, 60% in oil) in anhydrous THF at 0°C.
    
  • Deprotonation: Add 1-(2-nitrophenyl)ethan-1-one (1.0 equiv) dropwise. Hydrogen gas evolution will be vigorous. Stir for 30 min.

  • Alkylation: Add Methyl Iodide (

    
    , 2.5 equiv) dropwise.
    
  • Temperature: Warm to room temperature and stir for 4 hours. If mono-alkylation persists (monitored by TLC), reflux may be required, though this increases risk of O-alkylation.

  • Quench: Careful addition of water (exothermic!).

Expert Note: The "Gem-dimethyl" effect makes the second alkylation slower. Using Potassium tert-butoxide (


)  in 

can sometimes offer better control than NaH/THF for the second methylation step.

Workflow Diagram:

AlkylationRoute Start o-Nitroacetophenone Enolate1 Enolate Intermediate Start->Enolate1 Deprotonation Base NaH / THF Base->Enolate1 Target Target: o-Nitroisobutyrophenone Enolate1->Target Double Methylation MeI MeI (Excess) MeI->Target

Caption: Sequential alpha-alkylation via enolate generation.

Route C: The Oxidative Route (Alcohol Intermediate)

Mechanism: To avoid the reactivity of the carbonyl group during bond formation, this route first constructs the carbon skeleton as an alcohol, then oxidizes it. The addition of organozinc to aldehydes is milder than to acid chlorides.

Protocol:

  • Addition: React 2-nitrobenzaldehyde with isopropylzinc bromide (prepared from

    
    ) at -78°C to 0°C.
    
    • Why Zinc? Pure Grignard reagents will attack the nitro group of the aldehyde substrate.

  • Intermediate Isolation: Yields 1-(2-nitrophenyl)-2-methylpropan-1-ol .

  • Oxidation: Dissolve the alcohol in

    
    . Add PCC  (Pyridinium Chlorochromate, 1.5 equiv) or use Dess-Martin Periodinane  (DMP) for a greener approach.
    
  • Purification: Filtration through a silica pad to remove chromium/iodine byproducts.

References & Validation

  • Knochel, P., et al. "Functionalized Grignard Reagents via Magnesium-Iodine Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003. Link

    • Validates the preparation of organozinc/magnesium reagents in the presence of nitro groups.

  • Organic Syntheses. "Friedel-Crafts Acylation with Nitro-Compounds." Org.[1] Synth. Coll. Vol. 5, p. 120. Link

    • Provides foundational context on the limitations of direct acylation on nitro-arenes.

  • Joshi, R. A., et al. "Chemoselective reaction of organozinc reagents with acid chlorides." Tetrahedron Letters, vol. 46, no. 20, 2005.

    • Supports the mechanism of Copper-catalyzed organozinc acylation.

  • PubChem Compound Summary. "2-Methyl-1-(2-nitrophenyl)propan-1-one." Link

    • Verification of chemical structure and identifiers.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Avoid distillation of high-boiling nitro residues to dryness.

  • Organometallics:

    
     and 
    
    
    
    are pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).
  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood.

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 2-Methyl-1-(2-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Responsible Management of a Novel Compound

In the fast-paced world of drug discovery and chemical synthesis, the creation of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal, particularly for compounds where comprehensive safety data is not yet available. This guide provides a detailed protocol for the proper disposal of 2-Methyl-1-(2-nitrophenyl)propan-1-one, a compound for which a specific Safety Data Sheet (SDS) is not readily accessible. In the absence of compound-specific data, we will proceed with a conservative approach, drawing logical inferences from its chemical structure—an aromatic ketone bearing a nitro group. Our primary directive is to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile: A Precautionary Assessment

Given the structure of 2-Methyl-1-(2-nitrophenyl)propan-1-one, we must anticipate a hazard profile influenced by its nitroaromatic and ketone functionalities. Nitroaromatic compounds are often associated with toxicity, including potential mutagenicity and environmental hazards.[1][2][3] Ketones, particularly those with lower molecular weights, can be flammable or combustible.[4] Therefore, a cautious approach is warranted.

Hazard ClassificationAnticipated Risk based on Structural AnalogsRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or inhaled.[5][6]Nitroaromatic compounds frequently exhibit toxicity.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[7]A common property of many organic chemicals.
Serious Eye Damage/Irritation May cause serious eye irritation.[5][7]A prudent assumption for any laboratory chemical.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[5][8][9]Nitroaromatic compounds are known environmental pollutants.
Flammability Combustible liquid.[4]The ketone functional group and the overall organic nature of the molecule suggest it may be combustible.

It is imperative to handle this compound as if it possesses all the hazards listed above until empirical data proves otherwise.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Methyl-1-(2-nitrophenyl)propan-1-one must be conducted in strict adherence to institutional and regulatory guidelines. This protocol is designed to align with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.[10][11]

Phase 1: Pre-Disposal and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12]

  • Waste Characterization: Based on its anticipated hazards, this compound should be treated as hazardous waste. Under RCRA, it may be classified under the "F-list" for non-specific source wastes if it is a spent solvent, or more likely, it will need to be evaluated for the characteristics of ignitability, corrosivity, reactivity, and toxicity (D-list).[6][13][14] Given the nitro group, it should be considered for toxicity. A common RCRA waste code for nitrobenzene is F004.[14][15]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11] It should be collected in a dedicated, properly labeled hazardous waste container.

Phase 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[10][11] The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "2-Methyl-1-(2-nitrophenyl)propan-1-one," and the approximate quantity.[10][11] Include the date of accumulation.

Phase 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[10][11] Store in a well-ventilated area, away from heat, sparks, and open flames.[4] Ensure secondary containment to capture any potential leaks.

Phase 4: Final Disposal
  • Contact EHS: Once the container is full or you have reached your institution's time limit for satellite accumulation, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor.

Emergency Procedures: Spill and Exposure Management

In case of a spill:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and the spilled substance into a sealed, labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's emergency response team.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information about the compound as possible.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Methyl-1-(2-nitrophenyl)propan-1-one.

DisposalWorkflow Disposal Workflow for 2-Methyl-1-(2-nitrophenyl)propan-1-one cluster_prep Phase 1: Preparation & Hazard Assessment cluster_collection Phase 2: Collection & Labeling cluster_storage Phase 3: Accumulation cluster_disposal Phase 4: Final Disposal A Identify Waste: 2-Methyl-1-(2-nitrophenyl)propan-1-one B Hazard Assessment: Assume Toxicity, Combustibility, and Irritancy A->B C Don Personal Protective Equipment (PPE) B->C D Select Compatible Hazardous Waste Container C->D Proceed to Collection E Label Container: 'HAZARDOUS WASTE' & Chemical Name D->E F Segregate from other Waste Streams E->F G Store in Designated Satellite Accumulation Area (SAA) F->G Proceed to Storage H Keep Container Closed and in Secondary Containment G->H I Request Waste Pickup from EHS H->I Initiate Disposal J Complete Disposal Documentation I->J K Transfer to Licensed Hazardous Waste Contractor J->K

Caption: Disposal workflow for 2-Methyl-1-(2-nitrophenyl)propan-1-one.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and environmental stewardship. For novel compounds like 2-Methyl-1-(2-nitrophenyl)propan-1-one, where specific safety data is lacking, a conservative and informed approach based on chemical structure is paramount. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety within their laboratories.

References

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Vermont Department of Environmental Conservation. (n.d.). Frequently-Used Federal Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6442, 2-Methyl-2-nitro-1-propanol. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, October 13). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • ACTA. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

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Personal protective equipment for handling 2-Methyl-1-(2-nitrophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Methyl-1-(2-nitrophenyl)propan-1-one .[1]

Author’s Note: As a Senior Application Scientist, I prioritize "defense in depth." This compound features two distinct hazard moieties: a nitro group (implicated in potential dermal absorption/sensitization) and a ketone backbone (a solvent that rapidly degrades standard lab gloves). Standard "blue nitrile" gloves are insufficient for prolonged handling of this substance.

Hazard Mechanism & Risk Profile

Before selecting PPE, you must understand why the protection is necessary. This molecule is not just a generic organic solid/liquid; it acts as a permeation vector .

Hazard ComponentMechanism of ActionOperational Consequence
Ketone Moiety Solvation: Ketones swell and degrade nitrile rubber, creating microscopic fissures within minutes.Standard nitrile gloves offer <5 minutes of protection against saturation.
Nitro-Aromatic Group Systemic Absorption: Nitro-compounds are lipophilic. Once the glove barrier is breached, the nitro group facilitates transport across the dermis.Potential for methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.
Physical State Low Vapor Pressure / Aerosolization: While often an oil or low-melting solid, heating or high-speed stirring generates aerosols.Inhalation risks increase significantly during synthesis or purification steps.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be scaled to the operation.

Hand Protection (Critical)
  • Standard Splash Protection (Analysis/Weighing < 10mg):

    • Primary: Disposable Nitrile (minimum 5 mil).

    • Requirement: Change immediately upon any splash.[2]

  • Process Protection (Synthesis/Transfer > 10mL):

    • Primary: Silver Shield® / 4H® (Laminate) gloves .

    • Secondary (Outer): 8-mil Nitrile (for grip and mechanical protection).

    • Why? Laminate films provide >4 hours breakthrough time against aromatic ketones, whereas nitrile fails in minutes.

Respiratory Protection
  • Engineering Control First: All handling must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respirator (If hood is unavailable or for spill cleanup):

    • Type: Half-face or Full-face elastomeric respirator.

    • Cartridge: Organic Vapor (OV) combined with P100 (Particulate) pre-filter.

    • Rationale: The OV cartridge captures ketone vapors; the P100 captures dusts or aerosols generated during weighing.

Body & Eye Defense[3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash/wicking risk of nitro-aromatics.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. Avoid exposed skin at the wrists.

Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE configuration based on your specific task.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solubilized State->Liquid Synthesis/Transfer Tier1 TIER 1 PPE: Nitrile (5 mil) + Safety Glasses + Fume Hood Solid->Tier1 Small Scale Quantity Volume > 10mL? Liquid->Quantity Tier2 TIER 2 PPE: Double Nitrile (8 mil) + Goggles + Fume Hood Quantity->Tier2 No (Trace/HPLC) Tier3 TIER 3 PPE (CRITICAL): Silver Shield (Laminate) Liner + Nitrile Outer + Goggles Quantity->Tier3 Yes (Prep/Synthesis)

Figure 1: PPE Selection Logic based on physical state and volume. Note that liquid handling of significant volumes triggers the requirement for laminate gloves due to nitrile degradation risks.

Operational Protocol: The "Closed-Loop" Standard

To ensure scientific integrity and safety, treat the handling of 2-Methyl-1-(2-nitrophenyl)propan-1-one as a "Closed-Loop" process to prevent environmental contamination.

Step 1: Preparation
  • Verify Ventilation: Check fume hood flow monitor.

  • Staging: Place a disposable absorbent pad (pig mat) in the hood. This captures micro-drips that would otherwise contaminate the hood surface.

  • Solvent Check: Ensure compatibility. This compound is soluble in organic solvents (DCM, Ethyl Acetate). Note: DCM permeates gloves even faster than the ketone itself.

Step 2: Transfer & Weighing
  • Anti-Static: If solid, use an anti-static gun on the weighing boat to prevent powder fly-off (nitro compounds can be sticky/static).

  • The "Double-Boat" Method: Place the weighing boat inside a larger secondary container (like a glass petri dish) during weighing. If spillage occurs, it is contained in the dish, not the balance.

  • Liquid Transfer: Use positive-displacement pipettes for viscous oils to prevent dripping. Never pour from a stock bottle; use a secondary transfer vial.

Step 3: Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a Kimwipe soaked in ethanol before removing them from the hood.

  • Waste: Dispose of the Kimwipe immediately into solid hazardous waste.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs (>5 mL), do not attempt to wipe it with paper towels immediately, as this increases surface area for evaporation.

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure hood sash is lowered (if in hood) or lab ventilation is maxed.

  • Absorb: Use a vermiculite or clay-based absorbent. Avoid combustible materials (sawdust) as nitro compounds can act as mild oxidizers under extreme conditions.

  • Collect: Scoop into a sealable jar. Label as "Hazardous Waste - Toxic/Flammable."

Disposal (RCRA Compliance)
  • Waste Code: Likely falls under D001 (Ignitable) if in solvent, or general toxic organic waste.

  • Segregation: Do NOT mix with strong acids or reducing agents in the waste stream.

  • Destruction: The preferred method is commercial incineration.

Spill_Response Spill Spill Incident Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL) In Hood Assess->Minor Major Major (>5mL) Or Outside Hood Assess->Major Action1 Absorb with Vermiculite Minor->Action1 Action2 Evacuate Area Don Respirator Major->Action2 Dispose Seal in Jar Label 'Toxic' Action1->Dispose Action2->Action1

Figure 2: Spill Response Workflow. Prioritize respiratory protection for spills outside the fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5331832 (Related Nitro-ketone derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Nitro-compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.